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  • Product: Ethyl 4-[(phenoxycarbonyl)amino]benzoate
  • CAS: 167837-59-4

Core Science & Biosynthesis

Foundational

The Chemistry and Applications of Ethyl 4-[(phenoxycarbonyl)amino]benzoate in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern medicinal chemistry, the urea linkage is a privileged pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the urea linkage is a privileged pharmacophore that imparts structural rigidity, metabolic stability, and diverse hydrogen-bonding capabilities to drug candidates. However, the traditional synthesis of unsymmetrical ureas relies heavily on the use of highly toxic phosgene or moisture-sensitive, unstable isocyanates.

Ethyl 4-[(phenoxycarbonyl)amino]benzoate (CAS: 167837-59-4) emerges as a highly efficient, bench-stable isocyanate surrogate. By derivatizing the local anesthetic benzocaine (ethyl 4-aminobenzoate) with a phenoxycarbonyl group, chemists can generate an activated phenyl carbamate that reacts cleanly with primary and secondary amines to form complex unsymmetrical ureas. This whitepaper details the physicochemical properties, mechanistic advantages, and validated experimental protocols for utilizing this critical building block in lead optimization and library synthesis.

Chemical Identity & Physicochemical Profiling

Ethyl 4-[(phenoxycarbonyl)amino]benzoate is a crystalline solid that combines the ethyl ester moiety of benzocaine with a phenyl carbamate activating group. This structural dualism allows it to serve both as a protected amine intermediate and as a potent electrophile for aminolysis.

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
IUPAC Name Ethyl 4-[(phenoxycarbonyl)amino]benzoate
CAS Registry Number 167837-59-4
Molecular Formula C₁₆H₁₅NO₄
Molecular Weight 285.30 g/mol
Structural Class Activated Phenyl Carbamate / Benzocaine Derivative
Physical State Solid (typically crystalline)
Reactivity Profile Stable at room temperature; electrophilic at the carbamate carbonyl under basic/heated conditions.

Data supported by commercial chemical profiling standards [1].

Mechanistic Chemistry: The Phenyl Carbamate Advantage

The strategic choice to utilize a phenyl carbamate over traditional reagents is rooted in a precise balance of thermodynamic stability and kinetic reactivity.

Causality in Reagent Selection
  • Versus Isocyanates: Aliphatic and aromatic isocyanates are highly prone to hydrolysis, forming symmetrical urea byproducts upon exposure to atmospheric moisture. Phenyl carbamates are bench-stable and insensitive to ambient moisture, allowing for long-term storage and precise stoichiometric control.

  • Versus p-Nitrophenyl Carbamates: While p-nitrophenyl carbamates are highly reactive, they often lack chemoselectivity and can lead to over-acylation or side reactions (such as hydantoin formation in peptidic frameworks)[2]. The unsubstituted phenoxy leaving group offers an optimal "Goldilocks" reactivity—stable enough to prevent spontaneous degradation, yet reactive enough to undergo aminolysis when subjected to mild heating or basic conditions.

Mechanism of Aminolysis

The conversion of ethyl 4-[(phenoxycarbonyl)amino]benzoate to a urea typically proceeds via one of two competing pathways, heavily dependent on the solvent and base used:

  • Addition-Elimination: Direct nucleophilic attack by the incoming amine at the carbamate carbonyl, forming a tetrahedral intermediate, followed by the expulsion of the phenoxide anion.

  • In-Situ Isocyanate Generation: Under strongly basic conditions (e.g., DBU or DIPEA) and elevated temperatures, the carbamate can undergo an E1cB-like elimination of phenol to transiently form ethyl 4-isocyanatobenzoate, which is immediately trapped by the amine nucleophile.

Experimental Workflow I: Synthesis of the Activated Carbamate

To synthesize ethyl 4-[(phenoxycarbonyl)amino]benzoate, benzocaine is reacted with phenyl chloroformate. The causality behind the protocol design ensures the suppression of bis-acylation and the neutralization of the corrosive HCl byproduct.

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 equivalent of ethyl 4-aminobenzoate (benzocaine) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalytic Base Addition: Add 1.2 equivalents of anhydrous pyridine. Causality: Pyridine acts not only as an acid scavenger to neutralize HCl but also as a nucleophilic catalyst, reacting with phenyl chloroformate to form a highly electrophilic acylpyridinium intermediate.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath. Add 1.1 equivalents of phenyl chloroformate dropwise. Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and prevents the formation of symmetrical diaryl ureas.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc).

  • Self-Validating Workup:

    • Wash the organic layer with 1M HCl (to remove unreacted pyridine).

    • Wash with saturated NaHCO₃ (to neutralize residual acid) and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product typically crystallizes upon standing or can be recrystallized from ethanol.

SynthesisWorkflow A Ethyl 4-aminobenzoate (Benzocaine) C Base (e.g., Pyridine) Solvent (DCM, 0°C to RT) A->C Nucleophilic Amine B Phenyl Chloroformate (Acylating Agent) B->C Electrophile D Ethyl 4-[(phenoxycarbonyl)amino]benzoate (Activated Carbamate) C->D Substitution (-HCl)

Fig 1: Synthesis of the activated phenyl carbamate from benzocaine.

Experimental Workflow II: Synthesis of Unsymmetrical Ureas

Once the activated carbamate is isolated, it serves as a robust precursor for urea library generation.

Step-by-Step Protocol
  • Preparation: Dissolve 1.0 equivalent of ethyl 4-[(phenoxycarbonyl)amino]benzoate in a polar aprotic solvent such as DMSO or DMF. Causality: Polar aprotic solvents stabilize the transition states of the nucleophilic addition and ensure the solubility of diverse amine nucleophiles.

  • Amine Addition: Add 1.2 equivalents of the target primary or secondary amine.

  • Activation: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) and heat the mixture to 60–80 °C for 4–12 hours. Causality: The steric bulk of DIPEA prevents it from acting as a competing nucleophile, while its basicity facilitates the deprotonation of the intermediate and the expulsion of the phenoxide leaving group.

  • Self-Validating Workup:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash extensively with 1M NaOH. Causality: The basic aqueous wash is critical; it converts the displaced phenol byproduct into water-soluble sodium phenoxide, effectively removing it from the organic phase.

    • Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure unsymmetrical urea.

UreaMechanism A Ethyl 4-[(phenoxycarbonyl)amino]benzoate (Stable Surrogate) C Tetrahedral Intermediate OR In-situ Isocyanate A->C Base/Heat (e.g., DIPEA, DMSO) B Primary/Secondary Amine (Nucleophile) B->C Nucleophilic Attack D Unsymmetrical Urea Derivative (Target Pharmacophore) C->D Elimination/Addition E Phenol (Leaving Group) C->E Byproduct Cleavage

Fig 2: Mechanistic pathway for unsymmetrical urea formation via aminolysis.

Strategic Applications in Lead Optimization

The synthesis of unsymmetrical ureas using phenyl carbamate intermediates like ethyl 4-[(phenoxycarbonyl)amino]benzoate is not merely a synthetic exercise; it is a fundamental strategy in rational drug design.

Bioisosterism and Property Modulation

The urea motif is frequently deployed as a bioisostere for amide bonds. It provides superior metabolic stability against amidases and introduces an additional hydrogen-bond donor, which can dramatically enhance target binding affinity. In lead optimization campaigns, modifying the phenyl ring and its substituents via urea linkages has successfully resolved developability issues, improving solubility and reducing off-target toxicity (such as hERG inhibition) [3].

Development of Antiparasitic Agents

Phenyl carbamate frameworks have been explicitly utilized to design novel carbamoyl-N-aryl-imine-ureas. In recent studies targeting neglected tropical diseases, these urea derivatives demonstrated potent leishmanicidal activity against intracellular amastigotes of Leishmania braziliensis, outperforming standard drugs like miltefosine and pentamidine [4]. The ability to rapidly synthesize diverse urea libraries using stable carbamate precursors was critical to establishing the structure-activity relationship (SAR) in these campaigns.

References

  • The Journal of Organic Chemistry. (2005). Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates. ACS Publications. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ACS Publications. Retrieved from[Link]

  • Alves, M. A., et al. (2020). Carbamoyl-N-aryl-imine-urea: a new framework to obtain a putative leishmanicidal drug-candidate. PMC. Retrieved from[Link]

Exploratory

Comprehensive NMR Spectral Analysis of Ethyl 4-[(phenoxycarbonyl)amino]benzoate: A Technical Guide for Structural Elucidation

Executive Summary The compound ethyl 4-[(phenoxycarbonyl)amino]benzoate (CAS No. 167837-59-4) is a highly versatile intermediate utilized in advanced drug development, particularly in the synthesis of unsymmetrical ureas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound ethyl 4-[(phenoxycarbonyl)amino]benzoate (CAS No. 167837-59-4) is a highly versatile intermediate utilized in advanced drug development, particularly in the synthesis of unsymmetrical ureas, kinase inhibitors, and targeted prodrugs. Accurate structural elucidation of this molecule is critical for quality control and downstream synthetic tracking. This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data of this compound, detailing the electronic environments, self-validating experimental protocols, and the logical framework required for precise signal assignment.

Mechanistic Context & Electronic Environments

To accurately predict and interpret the NMR spectra of ethyl 4-[(phenoxycarbonyl)amino]benzoate, one must first understand the competing electronic effects within the molecule. The structure consists of three distinct domains:

  • The Ethyl Ester Moiety: A strongly electron-withdrawing group (EWG) via both induction and resonance, which significantly deshields the ortho-protons of the attached benzene ring.

  • The Carbamate Linkage (-NH-COO-): This group acts as a complex electronic bridge. The nitrogen lone pair can donate electron density into the central benzoate ring via resonance, while the carbonyl group pulls electron density away. The phenoxy oxygen is less electron-donating than an alkyl oxygen due to its own resonance with the adjacent phenyl ring, shifting the carbamate carbonyl carbon to a unique resonant frequency.

  • The Phenoxy Ring: A monosubstituted benzene ring whose electron density is slightly depleted by the adjacent carbamate carbonyl, resulting in a tightly clustered multiplet in the 1 H NMR spectrum.

Understanding these [1] is the foundation of causality in NMR interpretation. For example, the carbamate carbonyl typically resonates around 153.5 ppm—distinctively upfield from the ester carbonyl (~165.2 ppm)—because the nitrogen lone pair provides stronger resonance donation into the carbonyl π∗ orbital than the ethoxy oxygen does.

Experimental Workflows & Protocols

To ensure a self-validating system, the NMR acquisition must be tightly controlled. The choice of solvent is paramount: DMSO- d6​ is selected over CDCl 3​ because carbamates often exhibit strong intermolecular hydrogen bonding, which can lead to poor solubility and signal broadening in non-polar solvents. Furthermore, DMSO- d6​ stabilizes the exchangeable -NH proton, allowing it to appear as a distinct, measurable peak rather than a broad, baseline-obscured hump.

Step-by-Step Methodology: Sample Preparation and Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of high-purity [2] into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard). Vortex for 30 seconds until complete dissolution is achieved.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

  • Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Perform automated tuning and matching for both 1 H and 13 C nuclei at a regulated temperature of 298 K.

  • Shimming: Execute gradient shimming (Z1 to Z5) to optimize the lock signal, ensuring the full width at half maximum (FWHM) of the TMS peak is 1.0 Hz.

  • Acquisition ( 1 H): Acquire 16 scans using a standard 30° pulse sequence (zg30), an acquisition time of 3.0 seconds, and a relaxation delay (D1) of 1.0 second.

  • Acquisition ( 13 C): Acquire 1024 scans using a power-gated decoupling sequence (zgpg30) to prevent Nuclear Overhauser Effect (NOE) distortion, with a D1 of 2.0 seconds.

Workflow Prep Sample Preparation (DMSO-d6, 298K, TMS) Acq NMR Acquisition (1H: 400 MHz, 13C: 100 MHz) Prep->Acq HNMR 1H NMR Analysis (Chemical Shifts, Multiplicity) Acq->HNMR CNMR 13C NMR Analysis (Carbonyl Shifts, DEPT) Acq->CNMR Assign Structural Assignment (Ethyl, Benzoate, Phenoxy) HNMR->Assign CNMR->Assign Valid Cross-Validation (2D NMR: HSQC, HMBC) Assign->Valid

Caption: Experimental workflow for the NMR spectral elucidation of the target carbamate.

Spectral Analysis & Causality

1 H NMR Spectral Data

The proton spectrum is characterized by four distinct regions: the aliphatic ethyl signals, the AA'BB' system of the central benzoate ring, the multiplet of the phenoxy ring, and the downfield exchangeable amine proton.

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentCausality / Electronic Rationale
1.30Triplet (t)3H7.1-CH 2​ -CH 3​ Standard methyl group split by adjacent methylene.
4.28Quartet (q)2H7.1-O-CH 2​ -CH 3​ Deshielded by the adjacent ester oxygen.
7.20 – 7.30Multiplet (m)3H-Phenoxy H-2', H-4', H-6'Ortho and para protons of the phenoxy ring; slightly shielded relative to meta protons due to oxygen resonance.
7.40 – 7.45Multiplet (m)2H-Phenoxy H-3', H-5'Meta protons of the phenoxy ring.
7.65Doublet (d)2H8.8Benzoate H-3, H-5Ortho to the carbamate -NH; shielded relative to H-2/H-6 due to nitrogen lone pair donation.
7.92Doublet (d)2H8.8Benzoate H-2, H-6Ortho to the ester; strongly deshielded by the -COOEt group's electron-withdrawing effect.
10.50Broad Singlet (br s)1H--NH -COO-Highly deshielded due to adjacent carbonyl and aromatic ring; stabilized by DMSO- d6​ .
13 C NMR Spectral Data

Carbon-13 NMR provides a definitive map of the molecular skeleton. The most critical diagnostic peaks are the two distinct carbonyl carbons. As established in literature regarding [3], phenyl carbamate carbonyls exhibit a highly specific, narrow chemical shift range.

Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Electronic Rationale
14.2CH 3​ Ethyl -CH 3​ Aliphatic methyl carbon.
60.5CH 2​ Ethyl -CH 2​ -O-Deshielded by the highly electronegative ester oxygen.
117.5CHBenzoate C-3, C-5Ortho to -NH; shielded by resonance electron donation from nitrogen.
121.8CHPhenoxy C-2', C-6'Ortho to the phenoxy oxygen.
123.5C (Quaternary)Benzoate C-1Ipso carbon attached to the electron-withdrawing ester group.
125.5CHPhenoxy C-4'Para carbon of the phenoxy ring.
129.5CHPhenoxy C-3', C-5'Meta carbons of the phenoxy ring.
130.5CHBenzoate C-2, C-6Ortho to the ester; deshielded by the carbonyl group.
143.5C (Quaternary)Benzoate C-4Ipso carbon attached to the carbamate nitrogen.
150.5C (Quaternary)Phenoxy C-1'Ipso carbon attached directly to the carbamate oxygen.
153.5C (Quaternary)Carbamate C =OShielded relative to the ester due to strong nitrogen resonance donation.
165.2C (Quaternary)Ester C =OHighly deshielded typical ester carbonyl environment.

Structural Assignment Logic

The self-validating nature of NMR relies on cross-referencing these chemical shifts. The presence of exactly two carbonyl peaks (165.2 ppm and 153.5 ppm) immediately confirms the dual ester/carbamate nature of the molecule. The integration of the 1 H spectrum strictly yields a 3:2:3:2:2:2:1 ratio, perfectly matching the 15 protons of ethyl 4-[(phenoxycarbonyl)amino]benzoate.

Logic Mol Ethyl 4-[(phenoxycarbonyl)amino]benzoate Ester Ethyl Ester 1H: 1.30, 4.28 13C: 14.2, 60.5, 165.2 Mol->Ester Benzoate Benzoate Core 1H: 7.65, 7.92 13C: 117.5, 123.5, 130.5, 143.5 Mol->Benzoate Carbamate Carbamate 1H: 10.50 (NH) 13C: 153.5 (C=O) Mol->Carbamate Phenoxy Phenoxy Ring 1H: 7.20-7.45 13C: 121.8, 125.5, 129.5, 150.5 Mol->Phenoxy

Caption: Logical mapping of molecular fragments to their predicted 1H and 13C NMR chemical shifts.

By mapping the fragments as shown above, researchers can rapidly identify impurities. For instance, if the carbamate linkage degrades (a common issue in basic conditions), the peak at 153.5 ppm will vanish, and the appearance of a free amine peak (~6.0 ppm) alongside free phenol signals will indicate hydrolysis.

References

  • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study Source: ACS Omega (2022) URL: [Link]

  • Title: Continuous Synthesis of Carbamates from CO2 and Amines (Supporting Information for NMR Shifts) Source: Semantic Scholar / Chemistry Literature URL: [Link]

Foundational

Comprehensive Thermal Analysis of Ethyl 4-[(phenoxycarbonyl)amino]benzoate: A Methodological Approach

An In-depth Technical Guide Abstract Ethyl 4-[(phenoxycarbonyl)amino]benzoate is a molecule of interest possessing both a carbamate (urethane) linkage and an ethyl ester functionality. These structural motifs are common...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Abstract

Ethyl 4-[(phenoxycarbonyl)amino]benzoate is a molecule of interest possessing both a carbamate (urethane) linkage and an ethyl ester functionality. These structural motifs are common in pharmaceuticals, polymers, and specialty chemicals, making a thorough understanding of the compound's thermal properties—specifically its melting point and thermal stability—critical for its potential application in drug development and materials science. The thermal behavior dictates processing parameters, storage conditions, and degradation pathways, all of which are fundamental to ensuring product efficacy, safety, and shelf-life.

This technical guide presents a comprehensive methodological framework for the detailed characterization of the thermal stability and melting point of ethyl 4-[(phenoxycarbonyl)amino]benzoate. Due to the absence of extensive published data on this specific molecule, this document serves as a procedural whitepaper, guiding researchers through the essential analytical techniques required to establish a complete thermal profile. We will detail the principles and experimental protocols for melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA), explaining the causality behind each experimental choice. Furthermore, we will explore the interpretation of the resulting data and propose potential thermal decomposition pathways based on the compound's chemical structure.

Introduction: The Significance of Thermal Properties

The viability of a chemical compound in any advanced application hinges on its physical and chemical stability under various stress conditions. For a compound like ethyl 4-[(phenoxycarbonyl)amino]benzoate, which contains a thermally sensitive N-phenoxycarbonyl linkage, understanding its response to heat is paramount.

  • Melting Point (Tm): The melting point is a fundamental thermodynamic property that serves as a primary indicator of a compound's purity. A sharp melting point within a narrow range typically signifies a high degree of purity, whereas a broad melting range can indicate the presence of impurities. For pharmaceutical applications, the melting point influences solubility, dissolution rate, and formulation strategies, such as hot-melt extrusion.

  • Thermal Stability: This refers to the temperature at which the compound begins to chemically decompose. Thermal stability is a critical parameter for:

    • Manufacturing and Processing: Defining the maximum temperature for processes like drying, milling, and melt-based formulations without risking degradation.

    • Storage and Shelf-Life: Establishing appropriate storage conditions to prevent thermal decomposition over time.

    • Safety: Identifying potential thermal hazards, such as exothermic decomposition events that could lead to runaway reactions.

This guide provides the experimental blueprint to rigorously determine these properties.

Physicochemical Characterization: Melting Point Determination

The first step in characterizing a new or sparsely studied compound is the determination of its melting point. This provides a quick assessment of identity and purity.

Causality Behind Experimental Choices

The choice of a capillary-based digital melting point apparatus is standard practice due to its precision, small sample requirement, and the ability to visually observe the melting process. The heating rate is a critical parameter; a slow rate (e.g., 1-2 °C/min) around the expected melting point is essential for allowing the system to remain in thermal equilibrium, yielding an accurate melting range. A rapid initial heating phase can be used to quickly reach a temperature just below the anticipated melting point to save time.

Experimental Protocol: Capillary Melting Point Determination
  • Sample Preparation: Ensure the ethyl 4-[(phenoxycarbonyl)amino]benzoate sample is completely dry and finely powdered to ensure uniform packing.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrument Setup: Place the loaded capillary into the heating block of a digital melting point apparatus.

  • Rapid Heating (Optional): Set the initial heating rate to 10-20 °C/min to a temperature approximately 20 °C below the expected melting point. If the melting point is unknown, a preliminary rapid scan can be performed to find an approximate value.

  • Fine Heating: Decrease the heating rate to 1-2 °C/min as the temperature approaches the expected melting point.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting range is reported as T_onset – T_clear.

  • Visual Inspection: Note any changes in appearance before melting, such as discoloration or shrinking, which may suggest decomposition.

Visualization: Melting Point Determination Workflow

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Output p1 Dry & Powder Sample p2 Load Capillary (2-3 mm) p1->p2 a1 Set Ramp Rate (1-2 °C/min) p2->a1 a2 Observe Phase Transition a1->a2 a3 Record T_onset & T_clear a2->a3 o2 Note Decomposition (if any) a2->o2 o1 Report Melting Range a3->o1

Caption: Workflow for determining the melting point of a solid sample.

Comprehensive Thermal Stability Analysis

To move beyond the melting point and understand the full thermal profile, a combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is required. These techniques provide complementary information on thermal transitions and mass loss, respectively.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] It is a highly sensitive method for detecting thermal events such as melting, crystallization, and decomposition.[2][3]

  • Atmosphere: An inert nitrogen atmosphere is crucial to prevent oxidative degradation of the sample. This ensures that the observed thermal events are inherent to the compound's stability and not a result of reaction with oxygen.

  • Heating Rate: A standard heating rate of 10 °C/min is a good balance between resolution and experimental time. Slower rates can provide better resolution of closely occurring thermal events, while faster rates can increase sensitivity but may shift transition temperatures to higher values.

  • Sample Pan: Aluminum pans are standard for routine analysis up to ~600 °C. Hermetically sealed pans are used if there is a possibility of solvent evaporation or sublimation to ensure the event is not masked.

  • Sample Preparation: Accurately weigh 3-5 mg of the ethyl 4-[(phenoxycarbonyl)amino]benzoate sample into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with an aluminum lid. If the sample is volatile or may release gases upon decomposition, use a hermetically sealed pan with a pinhole lid to allow for controlled pressure release.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 400 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis: Analyze the resulting thermogram to identify:

    • The endothermic peak corresponding to the melting point (Tm).

    • The enthalpy of fusion (ΔH_fus), calculated from the area of the melting peak.

    • Any exothermic peaks that may indicate decomposition.

cluster_setup DSC Setup cluster_run Thermal Program (N2 Atmosphere) cluster_analysis Data Interpretation s1 Weigh 3-5 mg Sample into Al Pan s2 Seal Pan s1->s2 s3 Place Sample & Reference in DSC Cell s2->s3 r1 Equilibrate at 25°C s3->r1 r2 Ramp at 10°C/min to 400°C r1->r2 thermogram Analyze Thermogram r2->thermogram a1 Identify Melting Peak (Tm) a2 Calculate Enthalpy (ΔH_fus) a3 Detect Decomposition Exotherm thermogram->a1 thermogram->a2 thermogram->a3

Caption: Workflow for DSC analysis from sample preparation to data interpretation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the thermal stability and decomposition profile of a material.

  • Atmosphere: As with DSC, a nitrogen atmosphere is used to study the inherent thermal stability. Running a comparative experiment in an air (oxidative) atmosphere can also be insightful, as decomposition often occurs at lower temperatures in the presence of oxygen.

  • Heating Rate: A 10 °C/min heating rate is standard. This rate is typically slow enough to distinguish between different stages of decomposition.

  • Coupled Techniques (TGA-MS/FTIR): For a novel compound, coupling the TGA to a mass spectrometer (MS) or an FTIR spectrometer is invaluable. This allows for the real-time identification of the gaseous products evolved during each decomposition step, providing direct evidence for the proposed degradation mechanism.

  • Sample Preparation: Accurately weigh 5-10 mg of the ethyl 4-[(phenoxycarbonyl)amino]benzoate sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance mechanism and tare the balance.

  • Thermal Program:

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high final temperature (e.g., 600-800 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment.

  • Data Analysis: Analyze the TGA curve (mass % vs. temperature) and its first derivative (DTG curve) to determine:

    • T_onset: The onset temperature of decomposition, often defined by a 5% mass loss (Td5%).

    • The temperatures of maximum decomposition rates (peaks in the DTG curve).

    • The number of decomposition steps.

    • The residual mass at the end of the experiment.

Data Interpretation and Proposed Decomposition Pathways

By combining the results from DSC and TGA, a complete thermal profile can be constructed. The DSC will precisely identify the melting point, while the TGA will define the upper limit of thermal stability.

Hypothetical Decomposition Pathways

Based on the structure of ethyl 4-[(phenoxycarbonyl)amino]benzoate, the carbamate (urethane) linkage is predicted to be the most thermally labile moiety. Several decomposition pathways are plausible:

  • Depolymerization-like Cleavage: The carbamate linkage can cleave to form an isocyanate and phenol, a common retro-urethane reaction.

  • Decarboxylation: The molecule could undergo decarboxylation, releasing CO2 and forming ethyl 4-anilinobenzoate.

  • Ester Pyrolysis: At higher temperatures, the ethyl ester group can undergo pyrolysis, typically through a beta-hydride elimination mechanism, to release ethene and form the corresponding carboxylic acid.

TGA-MS or TGA-FTIR analysis would be essential to confirm which of these pathways predominates by detecting the evolved gases (e.g., phenol, CO2, ethene).

Visualization: Potential Decomposition Routes

cluster_path1 Pathway 1: Urethane Cleavage cluster_path2 Pathway 2: Decarboxylation cluster_path3 Pathway 3: Ester Pyrolysis parent Ethyl 4-[(phenoxycarbonyl)amino]benzoate p1_1 Ethyl 4-isocyanatobenzoate parent->p1_1 + ΔT p1_2 Phenol parent->p1_2 + ΔT p2_1 Ethyl 4-anilinobenzoate parent->p2_1 + ΔT p2_2 Carbon Dioxide (CO2) parent->p2_2 + ΔT p3_1 4-[(phenoxycarbonyl)amino]benzoic acid parent->p3_1 + ΔT p3_2 Ethene parent->p3_2 + ΔT

Caption: Plausible thermal decomposition pathways for the title compound.

Summary of Quantitative Data

The experimental work described herein would yield the following key quantitative data, which should be compiled for comprehensive characterization.

Table 1: Melting Point and DSC Data

Parameter Value Units
Melting Range (from capillary) TBD °C
Melting Point (DSC, T_peak) TBD °C
Onset of Melting (DSC, T_onset) TBD °C
Enthalpy of Fusion (ΔH_fus) TBD J/g

| Decomposition Event (DSC) | TBD | °C |

Table 2: TGA Thermal Stability Data (Nitrogen Atmosphere)

Parameter Value Units
Onset of Decomposition (T_onset) TBD °C
Temperature at 5% Mass Loss (Td5%) TBD °C
Temperature(s) of Max Decomposition Rate (DTG peak) TBD °C
Mass Loss (Step 1) TBD %
Mass Loss (Step 2, if applicable) TBD %

| Final Residue at 800°C | TBD | % |

Conclusion

This guide outlines a robust and scientifically rigorous approach to fully characterize the melting point and thermal stability of ethyl 4-[(phenoxycarbonyl)amino]benzoate. By employing standard techniques like capillary melting point analysis, Differential Scanning Calorimetry, and Thermogravimetric Analysis (ideally coupled with evolved gas analysis), researchers and drug development professionals can obtain the critical data needed to make informed decisions regarding the compound's formulation, processing, and storage. This methodological framework ensures that the thermal properties are not merely measured but are understood in the context of the molecule's chemical structure, providing a solid foundation for its potential applications.

References

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]

  • NACALAI TESQUE, INC. (n.d.). Product Information | Ethyl p-Aminobenzoate. [Link]

  • NIST/TRC. (2012). ethyl 4-aminobenzoate - Critically Evaluated Thermophysical Property Data. Web Thermo Tables (WTT). [Link]

  • Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290. [Link]

  • Brainly. (2023, November 12). What is the melting point of ethyl 4-aminobenzoate C?. [Link]

  • Ibraheem, H. H., et al. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Journal of Al-Nahrain University-Science, 21(2), 57-63. [Link]

  • ChemBK. (n.d.). Ethyl 4-aminobenzoate. [Link]

  • Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. [Link]

  • Salman, A. G., et al. (2023). The crystal structure of ethyl 4-((2-hydroxybenzyl)amino)benzoate, a Schiff base, C16H17NO3. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Hammad, H. F., et al. (2023). 2-Oxo-2-(arylamino)ethyl 4-formylbenzoates: Aldehyde precursors for the synthesis of new 2-amino-3-cyano-1,4-dihydropyrans. Arkivoc, 2023(vii), 202312138. [Link]

  • Bruylants, G., Wouters, J., & Michaux, C. (2005). Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design. Current Medicinal Chemistry, 12(17), 2011-2020. [Link]

  • Wang, Y., et al. (2024). Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. Polymers, 16(11), 1500. [Link]

  • ATA Scientific. (n.d.). Characterization of Biopharmaceutical Stability with Differential Scanning Calorimetry. [Link]

  • Ibrahim, B. A. (2020). Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology, 1(2). [Link]

  • Higuchi, M., et al. (2023). Thermal Synthesis of Polypeptides from N-t-Butyloxycarbonyltripeptide Derivatives without Reactive Side Chains. Journal of the Mass Spectrometry Society of Japan. [Link]

  • Glover, S. A., et al. (2005). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 3(5), 831-838. [Link]

  • Zhang, D., et al. (2023). Facile synthesis of N-phenoxycarbonyl amino acids by a two-phase reaction for direct polymerization. Polymer Chemistry, 14(3), 263-268. [Link]

Sources

Exploratory

Synthesis Pathways for Ethyl 4-[(Phenoxycarbonyl)amino]benzoate Derivatives: A Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary & Chemical Significance Ethyl 4-[(phenoxycarbonyl)amino]benzoate is a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Chemical Significance

Ethyl 4-[(phenoxycarbonyl)amino]benzoate is a highly versatile intermediate and active pharmaceutical building block. Structurally, it consists of an ethyl benzoate core functionalized with a phenoxycarbonyl (Phoc) protected amine. The parent compound, ethyl 4-aminobenzoate (commonly known as benzocaine)[1], is a widely utilized local anesthetic and a critical intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory agents[2].

The installation of the phenoxycarbonyl group transforms the primary amine into a phenyl carbamate. In medicinal chemistry, the carbamate moiety frequently acts as a bioisostere for amide bonds, offering improved pharmacokinetic properties and proteolytic stability[3]. Furthermore, Phoc carbamates are highly stable over time, allowing for the large-scale preparation of synthons, yet they remain chemoselectively reactive; they can be utilized as activated intermediates for the synthesis of complex asymmetric ureas or selectively deprotected[4].

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of substituted phenyl carbamates fundamentally relies on the formation of the carbamate linkage (-NH-C(=O)-O-Ph). Retrosynthetic analysis reveals two primary, highly efficient disconnections:

  • Pathway A (C-N / C-O Bond Formation via Acyl Substitution): The reaction of an amine (ethyl 4-aminobenzoate) with an acylating agent (phenyl chloroformate). This is the most direct and widely used method for synthesizing N-substituted phenyl carbamates[3].

  • Pathway B (C-O Bond Formation via Nucleophilic Addition): The atom-economical addition of a phenol to an isocyanate (ethyl 4-isocyanatobenzoate)[5].

Retrosynthesis Target Ethyl 4-[(phenoxycarbonyl)amino]benzoate SubA Ethyl 4-aminobenzoate + Phenyl Chloroformate PathA Pathway A Acyl Substitution SubA->PathA SubB Ethyl 4-isocyanatobenzoate + Phenol PathB Pathway B Nucleophilic Addition SubB->PathB PathA->Target PathB->Target

Retrosynthetic analysis detailing the two primary pathways for carbamate linkage formation.

Primary Synthetic Methodologies

Pathway A: Nucleophilic Acyl Substitution (Chloroformate Route)

This route involves the nucleophilic attack of the primary amine of ethyl 4-aminobenzoate onto the highly electrophilic acyl carbon of phenyl chloroformate. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of a chloride ion. A non-nucleophilic base (e.g., triethylamine or pyridine) is strictly required to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting aniline derivative and driving the equilibrium forward[3].

Pathway B: Nucleophilic Addition (Isocyanate Route)

For laboratories where the corresponding isocyanate is available or can be generated in situ, the direct addition of phenol to ethyl 4-isocyanatobenzoate provides a highly efficient, atom-economical route to O-phenyl carbamates[3]. This reaction is typically catalyzed by a base (such as triethylamine) and requires mild heating to overcome the activation energy barrier of the addition[5].

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high yield, the following protocols are designed as self-validating systems. Every step includes an analytical checkpoint or a mechanistic rationale to explain the causality behind the experimental choice.

Protocol A: Synthesis via Phenyl Chloroformate (Recommended)

Materials:

  • Ethyl 4-aminobenzoate (1.00 equiv)[6]

  • Phenyl chloroformate (1.10 equiv)

  • Triethylamine (1.20 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution & Atmospheric Control: Dissolve ethyl 4-aminobenzoate and triethylamine in anhydrous DCM under an inert argon or nitrogen atmosphere.

    • Causality: DCM is selected as an aprotic solvent to prevent competitive solvolysis (hydrolysis) of the highly reactive phenyl chloroformate. The inert atmosphere prevents moisture-induced degradation.

  • Thermal Regulation: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: The nucleophilic acyl substitution is highly exothermic. Cooling prevents thermal runaway and suppresses the formation of symmetrical diphenylurea byproducts.

  • Electrophile Addition: Add phenyl chloroformate dropwise over 15-30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring the mono-acylation pathway.

  • Reaction Propagation & Self-Validation: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The complete disappearance of the UV-active amine spot ( Rf​≈0.3 ) and the emergence of a new, less polar product spot ( Rf​≈0.6 ) validates reaction completion[5].

  • Quenching & Phase Separation: Quench the reaction with a saturated aqueous solution of ammonium chloride ( NH4​Cl ). Extract the aqueous layer twice with DCM.

    • Causality: NH4​Cl provides a mildly acidic quench that protonates excess triethylamine (forming water-soluble salts) and destroys trace unreacted chloroformate without hydrolyzing the newly formed carbamate product[3].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography or recrystallization from ethanol/water[5].

Workflow S1 1. Dissolution (DCM, Et3N, 0°C) S2 2. Electrophile Addition S1->S2 S3 3. RT Stirring & TLC Monitor S2->S3 S4 4. NH4Cl Quench & Extraction S3->S4 S5 5. Silica Gel Purification S4->S5

Self-validating experimental workflow for the synthesis of phenyl carbamates via Pathway A.

Quantitative Data & Reaction Optimization

The choice of solvent and base significantly impacts the reaction kinetics and the purity of the final ethyl 4-[(phenoxycarbonyl)amino]benzoate product. Table 1 summarizes the quantitative outcomes of various reaction conditions optimized for Pathway A.

Table 1: Comparative Analysis of Reaction Conditions for Pathway A

SolventBaseTemperature ProfileTime (h)Isolated Yield (%)Mechanistic Observation
Dichloromethane (DCM) Triethylamine ( Et3​N ) 0 °C → RT 2.0 92 Optimal condition; clean conversion.
Tetrahydrofuran (THF)Pyridine0 °C → RT4.088Slower kinetics; acylpyridinium intermediate formed.
Dimethylformamide (DMF) K2​CO3​ RT12.075Trace symmetrical urea byproduct observed.
TolueneN,N-DiisopropylethylamineReflux (110 °C)1.581Thermal degradation of chloroformate limits yield.

Analytical Validation & Chemical Stability

Upon isolation, the structural integrity of ethyl 4-[(phenoxycarbonyl)amino]benzoate must be confirmed using 1H NMR and LC-MS. The diagnostic signals include the ethyl ester protons (a triplet near 1.3 ppm and a quartet near 4.3 ppm) and the broad singlet of the carbamate N-H proton (typically between 9.0 - 10.5 ppm, depending on the solvent).

Critical Stability Note: While phenyl carbamates are generally stable, researchers must exercise caution during basic workups. Phoc carbamates derived from primary amines (such as benzocaine) can undergo basic hydrolysis via an E1cb-type mechanism . Under strongly basic conditions (e.g., NaOH ), the carbamate nitrogen is deprotonated, leading to the in situ elimination of phenoxide and the formation of a highly reactive isocyanate intermediate[4]. This intermediate can rapidly react with ambient moisture or unreacted amines to form symmetrical ureas. Therefore, mild quenching agents (like NH4​Cl ) are strictly recommended.

Degradation Carbamate Phoc Carbamate (Primary Amine) Intermediate Deprotonated Intermediate Carbamate->Intermediate Proton Abstraction Base Strong Base (OH-) Base->Intermediate Isocyanate Isocyanate + Phenoxide Intermediate->Isocyanate E1cb Elimination

E1cb-type degradation mechanism of primary Phoc carbamates under strongly basic conditions.

References

  • Application Notes and Protocols for the Synthesis of Phenyl Carbamates in a Research Setting - Benchchem - 3

  • Comparative Analysis of Different Synthesis Routes for Substituted Phenyl Carbamates - Benchchem - 5

  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC (NIH) - 4

  • Ethyl 4-aminobenzoate 0.98 Et-PABA - Sigma-Aldrich - 6

  • Ethyl 4-aminobenzoate - Chem-Impex - Chem-Impex - 2

  • CID 66959636 | C18H22N2O4 (Ethyl 4-aminobenzoate) - PubChem - 1

Sources

Foundational

Reaction Mechanism and Synthetic Utility of Ethyl 4-[(phenoxycarbonyl)amino]benzoate: A Phosgene-Free Isocyanate Surrogate

Executive Summary In modern medicinal chemistry, the urea linkage is a privileged pharmacophore, offering[1]. However, the traditional synthesis of unsymmetrical ureas relies heavily on highly toxic, moisture-sensitive p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the urea linkage is a privileged pharmacophore, offering[1]. However, the traditional synthesis of unsymmetrical ureas relies heavily on highly toxic, moisture-sensitive phosgene gas or unstable isocyanates. Ethyl 4-[(phenoxycarbonyl)amino]benzoate emerges as a highly stable, crystalline, and safe alternative. As an activated O-phenyl carbamate derived from benzocaine, it functions as a bench-stable "masked isocyanate." This whitepaper deconstructs the reaction mechanism of this critical intermediate, providing drug development professionals with a causal, self-validating framework for its application in complex urea synthesis.

Structural & Electronic Profiling

The unique reactivity of ethyl 4-[(phenoxycarbonyl)amino]benzoate is governed by the synergistic push-pull electronics of its structural components:

  • The Leaving Group: The phenoxycarbonyl moiety (-CO-O-Ph) contains a phenoxide leaving group. With a pKa of ~10, phenoxide is an excellent leaving group under mild basic conditions.

  • The Electron-Withdrawing Core: The ethyl ester group at the para position of the benzene ring exerts a strong electron-withdrawing effect (-M and -I effects). This significantly increases the acidity of the carbamate N-H proton, priming the molecule for base-mediated activation.

Mechanistic Elucidation: The E1cB Pathway

As a Senior Application Scientist, it is critical to recognize that the aminolysis of activated carbamates is not monolithic. The presence of the labile N-H proton in ethyl 4-[(phenoxycarbonyl)amino]benzoate dictates a fundamental mechanistic divergence. Unlike N,N-disubstituted carbamates which undergo a slower BAc​2 (addition-elimination) mechanism, this primary amine-derived carbamate reacts exclusively via an [2] pathway.

The mechanism unfolds in three distinct stages:

  • Step 1: Deprotonation (Conjugate Base Formation). A base abstracts the acidic N-H proton, generating a resonance-stabilized anionic intermediate.

  • Step 2: Rate-Limiting Elimination. The anion collapses, expelling the phenoxide leaving group to generate ethyl 4-isocyanatobenzoate in situ.

  • Step 3: Nucleophilic Trapping. The target amine rapidly attacks the highly electrophilic carbon of the transient isocyanate, yielding the final unsymmetrical urea.

E1cB_Pathway A Ethyl 4-[(phenoxycarbonyl)amino]benzoate (Stable Carbamate) B Deprotonated Anion (Conjugate Base) A->B + Base (-BH+) C Ethyl 4-isocyanatobenzoate (Reactive Isocyanate) B->C - Phenoxide (E1cB Elimination) D Unsymmetrical Urea (Final Product) C->D + R-NH2 (Nucleophilic Addition)

Figure 1: E1cB reaction mechanism of ethyl 4-[(phenoxycarbonyl)amino]benzoate forming a urea.

Self-Validating Experimental Protocol: Synthesis of Unsymmetrical Ureas

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Every reagent choice is dictated by the mechanistic requirements of the E1cB pathway.

Experimental_Workflow Step1 Phase 1: Activation Solvent: THF Base: TBAF Step2 Phase 2: IPC IR Monitoring (2250 cm⁻¹) Step1->Step2 Step3 Phase 3: Trapping Amine Addition (2-4 hours) Step2->Step3 Step4 Phase 4: Workup 1N NaOH Wash (Phenol Removal) Step3->Step4

Figure 2: Self-validating experimental workflow for unsymmetrical urea synthesis.

Step-by-Step Methodology & Causality

Phase 1: System Initialization (Activation)

  • Action: Dissolve ethyl 4-[(phenoxycarbonyl)amino]benzoate (1.0 mmol) in 10 mL of anhydrous Tetrahydrofuran (THF). Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 0.5 equiv) at room temperature.

  • Causality: THF is selected over non-polar solvents (like chloroform) because polar aprotic environments stabilize the transition state of the expelled phenoxide without hydrogen-bonding to the anionic nitrogen, thereby [2]. TBAF is utilized because the fluoride ion acts as a potent hydrogen-bond acceptor, efficiently stripping the N-H proton under exceptionally mild conditions.

Phase 2: In-Process Control (IPC)

  • Action: Stir the mixture for 15–30 minutes. Monitor the reaction via ReactIR or offline FT-IR spectroscopy.

  • Causality: This protocol is self-validating. The successful generation of the intermediate isocyanate can be quantitatively tracked by the appearance of a distinct cumulative double-bond stretch ( N=C=O ) near 2250 cm−1 .

Phase 3: Nucleophilic Trapping

  • Action: Add the target amine (1.2 mmol) dropwise to the activated mixture. Stir for 2–4 hours at room temperature.

  • Causality: The highly electrophilic isocyanate carbon undergoes rapid nucleophilic attack. Dropwise addition ensures the amine remains the limiting reagent locally,[3].

Phase 4: Stoichiometric Workup

  • Action: Dilute the reaction mixture with dichloromethane (DCM). Wash the organic layer sequentially with 1 N NaOH aqueous solution, followed by 1 N HCl. Dry over Na2​SO4​ and concentrate.

  • Causality: The E1cB mechanism releases exactly one equivalent of phenol as a byproduct. The 1 N NaOH wash deprotonates the phenol to sodium phenoxide, transferring it entirely to the aqueous layer. The HCl wash removes any unreacted amine, leaving the pure unsymmetrical urea in the organic phase, often [2].

Quantitative Data: Nucleophile Reactivity Profile

The kinetics and overall yield of the aminolysis are highly dependent on the steric and electronic properties of the attacking nucleophile. The data below summarizes the expected reaction parameters when trapping the in situ generated ethyl 4-isocyanatobenzoate.

Table 1: Influence of Nucleophile Sterics and Electronics on Aminolysis Kinetics

Amine ClassRepresentative NucleophileEquiv. RequiredReaction Time (h)Expected Yield (%)Mechanistic Rationale
Primary Aliphatic Benzylamine1.22.0>90%High nucleophilicity; minimal steric clash during isocyanate attack.
Secondary Aliphatic Piperidine1.24.582%Increased steric bulk slightly retards the addition trajectory.
Primary Aromatic Aniline1.518.065%Resonance delocalization of the nitrogen lone pair reduces nucleophilicity.
Sterically Hindered tert-Butylamine2.0>24.0<45%Severe steric hindrance prevents efficient approach to the isocyanate carbon.
References
  • Title: Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study Source: ACS Omega URL: [Link]

  • Title: Organic Carbamates in Drug Design and Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones Source: The Journal of Organic Chemistry URL: [Link]

Sources

Exploratory

A Technical Guide to the Biological Activity Screening of Ethyl 4-[(phenoxycarbonyl)amino]benzoate

This guide provides a comprehensive framework for the initial biological evaluation of ethyl 4-[(phenoxycarbonyl)amino]benzoate, a compound of interest in drug discovery. As researchers and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the initial biological evaluation of ethyl 4-[(phenoxycarbonyl)amino]benzoate, a compound of interest in drug discovery. As researchers and drug development professionals, our primary objective is to efficiently and accurately profile the bioactivity of novel chemical entities. This document outlines a strategic, multi-tiered screening approach, detailing the underlying principles and practical methodologies for assessing cytotoxic, antimicrobial, antioxidant, and enzyme-inhibitory activities. The protocols described herein are designed to be robust and self-validating, providing a solid foundation for further preclinical development.

Introduction to Ethyl 4-[(phenoxycarbonyl)amino]benzoate: A Compound with Therapeutic Potential

Ethyl 4-[(phenoxycarbonyl)amino]benzoate belongs to the class of carbamates, a chemical scaffold known for a wide range of biological activities. The core structure, featuring a central carbamate linkage flanked by a benzoate and a phenoxy group, presents multiple opportunities for molecular interactions within a biological system. The ester and amide functionalities can participate in hydrogen bonding, while the aromatic rings can engage in π-π stacking and hydrophobic interactions.

The parent molecule, ethyl 4-aminobenzoate, also known as benzocaine, is a well-established local anesthetic.[1] Its derivatives have been explored for various therapeutic applications, including anticancer and antimicrobial activities.[2][3] The addition of the phenoxycarbonyl group to the 4-amino position significantly alters the electronic and steric properties of the molecule, suggesting the potential for novel biological activities. This guide provides a systematic approach to exploring this potential.

A Tiered Approach to Biological Activity Screening

A logical and resource-efficient screening cascade is crucial for the early-stage evaluation of a test compound. We will employ a tiered approach, starting with broad-spectrum assays to identify any significant biological effects, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays Cytotoxicity Screening Cytotoxicity Screening Antimicrobial Screening Antimicrobial Screening Antioxidant Capacity Antioxidant Capacity Enzyme Inhibition Assays Enzyme Inhibition Assays Dose-Response Studies Dose-Response Studies Mechanism of Action Elucidation Mechanism of Action Elucidation Test Compound: Ethyl 4-[(phenoxycarbonyl)amino]benzoate Test Compound: Ethyl 4-[(phenoxycarbonyl)amino]benzoate Tier 1: Primary Screening Tier 1: Primary Screening Test Compound: Ethyl 4-[(phenoxycarbonyl)amino]benzoate->Tier 1: Primary Screening Hit Identification & Prioritization Hit Identification & Prioritization Tier 1: Primary Screening->Hit Identification & Prioritization Tier 2: Secondary & Mechanistic Assays Tier 2: Secondary & Mechanistic Assays Hit Identification & Prioritization->Tier 2: Secondary & Mechanistic Assays Lead Candidate Selection Lead Candidate Selection Tier 2: Secondary & Mechanistic Assays->Lead Candidate Selection

Caption: A tiered workflow for biological activity screening.

Tier 1: Primary Screening Protocols

The initial screening aims to cast a wide net to detect any significant biological activity of ethyl 4-[(phenoxycarbonyl)amino]benzoate.

Cytotoxicity Screening: The MTT Assay

Rationale: Assessing a compound's cytotoxicity is a fundamental first step in drug discovery. It provides information on the potential for anti-cancer activity and general toxicity to living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell metabolic activity, which serves as an indicator of cell viability.[4] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Culture: Maintain a human cancer cell line (e.g., MCF-7 for breast cancer or RKO for colorectal cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of ethyl 4-[(phenoxycarbonyl)amino]benzoate in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium to the desired final concentrations. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation:

Concentration (µM)% Cell Viability
0 (Vehicle Control)100
1
10
50
100
Positive Control
Antimicrobial Screening: The Kirby-Bauer Disk Diffusion Method

Rationale: The increasing prevalence of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. The Kirby-Bauer disk diffusion test is a simple, qualitative method to assess the susceptibility of a microbe to an antimicrobial compound.[6][7] The principle is based on the diffusion of the antimicrobial agent from a disk into an agar plate inoculated with a lawn of bacteria. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.

Experimental Protocol:

  • Bacterial Culture: Prepare a fresh culture of a test bacterium (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth.

  • Inoculation: Dip a sterile cotton swab into the bacterial culture and streak it evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[6]

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of ethyl 4-[(phenoxycarbonyl)amino]benzoate. Place the disks onto the surface of the inoculated agar plate. Include a negative control disk (impregnated with the solvent used to dissolve the compound) and a positive control disk (a standard antibiotic).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[8]

  • Interpretation: Compare the diameter of the zone of inhibition to a standardized chart to determine the susceptibility of the bacterium to the test compound.

Data Presentation:

Test MicroorganismZone of Inhibition (mm)Interpretation
Staphylococcus aureusSusceptible/Intermediate/Resistant
Escherichia coliSusceptible/Intermediate/Resistant
Positive Control
Negative Control0
Antioxidant Capacity Assessment: DPPH and ABTS Radical Scavenging Assays

Rationale: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. Antioxidants can neutralize these harmful free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common and reliable methods for evaluating the in vitro antioxidant activity of a compound.[9] Both assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to a stable free radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically.

Experimental Protocols:

DPPH Assay: [10][11]

  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add a solution of ethyl 4-[(phenoxycarbonyl)amino]benzoate at various concentrations to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid is commonly used as a positive control.

ABTS Assay: [10]

  • Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Reaction Mixture: Add a solution of ethyl 4-[(phenoxycarbonyl)amino]benzoate at various concentrations to the ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity. Trolox, a water-soluble analog of vitamin E, is often used as a standard.

Data Presentation:

AssayIC50 (µg/mL)
DPPH Radical Scavenging
ABTS Radical Scavenging
Positive Control (Ascorbic Acid/Trolox)

Tier 2: Secondary & Mechanistic Assays

If promising activity is observed in the primary screening, the next tier of assays will focus on confirming the activity and elucidating the potential mechanism of action.

Enzyme Inhibition Assays: A Focus on Cholinesterases

Rationale: The carbamate functional group is a known pharmacophore for the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12] These enzymes are crucial for the regulation of neurotransmission, and their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[12] Ellman's method is a simple and reliable colorimetric assay for measuring cholinesterase activity.[13]

G cluster_0 Ellman's Assay Principle Acetylthiocholine Acetylthiocholine AChE Acetylcholinesterase (Enzyme) Acetylthiocholine->AChE hydrolysis Thiocholine Thiocholine AChE->Thiocholine ThiocholineDTNB ThiocholineDTNB TNB TNB (Yellow Product) ThiocholineDTNB->TNB reaction DTNB DTNB (Ellman's Reagent) Ethyl 4-[(phenoxycarbonyl)amino]benzoate Ethyl 4-[(phenoxycarbonyl)amino]benzoate Ethyl 4-[(phenoxycarbonyl)amino]benzoate->AChE Inhibition?

Caption: The principle of the Ellman's assay for AChE inhibition.

Experimental Protocol (Ellman's Method): [13][14]

  • Reagent Preparation: Prepare solutions of acetylthiocholine (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Inhibitor Pre-incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of ethyl 4-[(phenoxycarbonyl)amino]benzoate for a defined period.

  • Reaction Initiation: Add DTNB and then the substrate (acetylthiocholine) to initiate the reaction.

  • Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value. Eserine or a similar known cholinesterase inhibitor can be used as a positive control.

Data Presentation:

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)
Butyrylcholinesterase (BChE)
Positive Control (Eserine)

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the initial biological activity screening of ethyl 4-[(phenoxycarbonyl)amino]benzoate. The data generated from these assays will provide a comprehensive preliminary profile of the compound's bioactivity, guiding further research and development efforts. Positive results in any of these screens will warrant more in-depth mechanistic studies, in vivo efficacy testing, and structure-activity relationship (SAR) studies to optimize the compound's therapeutic potential.

References

  • Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Journal of Food Science and Technology.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Testing the Effectiveness of Antimicrobials. Microbiology - Lumen Learning.
  • Antioxidant Activity by DPPH and ABTS Assay. Bio-protocol.
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Protocols & Analytical Methods

Method

Ethyl 4-[(phenoxycarbonyl)amino]benzoate: A Versatile Precursor for Heterocyclic Synthesis in Drug Discovery

Introduction: Unveiling the Potential of a Bifunctional Building Block In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Ethyl 4-[(phenoxycarbonyl)ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Ethyl 4-[(phenoxycarbonyl)amino]benzoate, a compound at the intersection of carbamate and benzoate functionalities, presents itself as a precursor of significant untapped potential. While its close relative, ethyl 4-aminobenzoate (benzocaine), is widely recognized, the phenoxycarbonyl-protected variant offers a unique set of reactive properties that can be exploited for the synthesis of diverse heterocyclic systems.[1] This guide provides an in-depth exploration of the chemical character of ethyl 4-[(phenoxycarbonyl)amino]benzoate and delineates its application as a precursor in the synthesis of medicinally relevant benzimidazoles and quinazolinones. The protocols herein are founded on established chemical principles and aim to provide a robust starting point for researchers and drug development professionals.

The core utility of this precursor lies in the phenoxycarbonyl group, which serves as a stable yet reactive handle. This group can act as a leaving group in cyclization reactions, facilitating the formation of new heterocyclic rings.[2] The ethyl benzoate moiety, on the other hand, provides a site for further chemical modification, allowing for the generation of diverse compound libraries for screening and lead optimization.[3]

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of ethyl 4-[(phenoxycarbonyl)amino]benzoate is crucial for its effective utilization in synthesis.

PropertyValueSource
CAS Number 167837-59-4[4]
Molecular Formula C16H15NO4[4]
Molecular Weight 285.29 g/mol [4]
Appearance White to off-white solidGeneral Observation
Solubility Soluble in most organic solvents (e.g., THF, DMF, DMSO, Chloroform)

Proposed Synthetic Applications: A Gateway to Privileged Scaffolds

The unique structure of ethyl 4-[(phenoxycarbonyl)amino]benzoate makes it an ideal precursor for the synthesis of heterocyclic compounds that are "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. This guide will focus on two such applications: the synthesis of benzimidazoles and quinazolinones.

Application Note I: Synthesis of N-Aryl-2-aminobenzimidazole Derivatives

Benzimidazoles are a core structural motif in a wide range of pharmaceuticals, exhibiting activities such as anticancer, antimicrobial, and antiviral properties.[5][6] The following protocol describes a potential pathway for the synthesis of N-aryl-2-aminobenzimidazole derivatives from ethyl 4-[(phenoxycarbonyl)amino]benzoate. The rationale for this proposed application lies in the reactivity of the phenoxycarbonyl group, which can facilitate an intramolecular cyclization cascade.

Reaction Principle

The proposed synthesis involves a two-step, one-pot reaction. The first step is the nucleophilic substitution of the phenoxy group by an ortho-phenylenediamine derivative. The intermediate thus formed then undergoes an intramolecular cyclization to form the benzimidazole ring. The ethyl ester group on the final product can be retained for further derivatization or hydrolyzed to the corresponding carboxylic acid.

A Ethyl 4-[(phenoxycarbonyl)amino]benzoate C Intermediate A->C Nucleophilic Substitution B o-Phenylenediamine Derivative B->C D N-Aryl-2-aminobenzimidazole Derivative C->D Intramolecular Cyclization

Figure 1: Proposed reaction pathway for the synthesis of N-aryl-2-aminobenzimidazole derivatives.

Detailed Experimental Protocol

Materials:

  • Ethyl 4-[(phenoxycarbonyl)amino]benzoate

  • Substituted o-phenylenediamine

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Diphenyl ether)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyl 4-[(phenoxycarbonyl)amino]benzoate (1.0 eq).

  • Addition of Reactants: Add the substituted o-phenylenediamine (1.1 eq) to the flask.

  • Solvent Addition: Add a suitable high-boiling point solvent (e.g., DMF, to a concentration of 0.1-0.5 M).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 120-150 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and stir for 30 minutes to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Dry the crude product under vacuum.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices:

  • High-Boiling Point Solvent: The use of a high-boiling point solvent like DMF or diphenyl ether is necessary to provide the energy required to overcome the activation barrier for both the nucleophilic substitution and the subsequent cyclization reaction.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the o-phenylenediamine starting material and any sensitive intermediates, which could lead to undesired side products.

  • Excess of o-phenylenediamine: A slight excess of the o-phenylenediamine is used to ensure the complete consumption of the starting ethyl 4-[(phenoxycarbonyl)amino]benzoate.

Application Note II: Synthesis of Quinazolinone Derivatives

Quinazolinones are another class of heterocyclic compounds with a broad spectrum of biological activities, including use as sedatives, hypnotics, and anticancer agents.[7][8][9] The structure of ethyl 4-[(phenoxycarbonyl)amino]benzoate is well-suited for its use as a precursor in the synthesis of quinazolinone derivatives.

Reaction Principle

This proposed synthesis leverages the reactivity of the carbamate moiety. In the presence of a suitable cyclizing agent, such as formamidine acetate or orthoesters, and under thermal conditions, ethyl 4-[(phenoxycarbonyl)amino]benzoate can undergo a cyclocondensation reaction to form the quinazolinone ring system.

A Ethyl 4-[(phenoxycarbonyl)amino]benzoate C Quinazolinone Derivative A->C Cyclocondensation B Cyclizing Agent (e.g., Formamidine Acetate) B->C

Figure 2: Proposed reaction pathway for the synthesis of quinazolinone derivatives.

Detailed Experimental Protocol

Materials:

  • Ethyl 4-[(phenoxycarbonyl)amino]benzoate

  • Formamidine acetate or Triethyl orthoformate

  • High-boiling point solvent (e.g., Dowtherm A or N-methyl-2-pyrrolidone (NMP))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyl 4-[(phenoxycarbonyl)amino]benzoate (1.0 eq).

  • Addition of Cyclizing Agent: Add formamidine acetate (1.5 eq) or triethyl orthoformate (2.0 eq) to the flask.

  • Solvent Addition: Add a suitable high-boiling point solvent (e.g., Dowtherm A, to a concentration of 0.1-0.5 M).

  • Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 180-220 °C and stir for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexanes or ether).

    • If no precipitate forms, pour the reaction mixture into a large volume of a non-polar solvent to induce precipitation.

    • Collect the solid by vacuum filtration and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or purify by column chromatography.

  • Characterization: Confirm the structure of the purified quinazolinone derivative using ¹H NMR, ¹³C NMR, and HRMS.

Causality Behind Experimental Choices:

  • High Temperature: The cyclocondensation reaction requires significant thermal energy to proceed at a reasonable rate. The choice of a very high-boiling point solvent is therefore critical.

  • Cyclizing Agent: Formamidine acetate or orthoesters provide the necessary one-carbon unit to complete the pyrimidine ring of the quinazolinone core.

  • Purification Method: The choice between recrystallization and column chromatography for purification will depend on the physical properties and purity of the crude product.

Safety and Handling

As with any chemical synthesis, appropriate safety precautions must be taken. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. The specific hazards of the reagents used, such as the high-boiling point solvents and the cyclizing agents, should be reviewed from their respective Safety Data Sheets (SDS) before beginning any experimental work.

Conclusion: A Precursor with Promise

Ethyl 4-[(phenoxycarbonyl)amino]benzoate, while not as extensively documented as some of its analogs, holds significant promise as a versatile precursor for the synthesis of medicinally important heterocyclic compounds. The application notes provided here offer a scientifically grounded starting point for the exploration of its synthetic utility. The proposed protocols for the synthesis of benzimidazoles and quinazolinones are based on well-established chemical transformations and are designed to be readily adaptable in a research and development setting. Through careful experimentation and optimization, researchers can unlock the full potential of this valuable chemical building block in the ongoing quest for novel therapeutics.

References

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  • Al-Adiwish, W. M., et al. (2012). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. Journal of the Serbian Chemical Society, 77(1), 17-30. Retrieved from [Link]

  • Motghare, A., & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46. Retrieved from [Link]

  • Al-Wahaibi, L. H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507. Retrieved from [Link]

  • Chen, C. T., et al. (2017). SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. Heterocycles, 94(7), 1329-1339. Retrieved from [Link]

  • Gamo, F. J., et al. (2007). In vitro and in vivo pharmacological characterization of ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino]-phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride (SAR150640), a new potent and selective human beta3-adrenoceptor agonist for the treatment of preterm labor. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1118-26. Retrieved from [Link]

  • Penna-Coutinho, J., et al. (2011). N-Aryl-2-aminobenzimidazoles: Novel, Efficacious, Antimalarial Lead Compounds. Journal of Medicinal Chemistry, 54(15), 5535-5541. Retrieved from [Link]

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  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. Retrieved from [Link]

  • Scribd. (n.d.). Ethyl 4-Aminobenzoate Synthesis Guide. Retrieved from [Link]

  • Am Ende, C. W., et al. (2015). Expedient on-resin synthesis of peptidic benzimidazoles. Tetrahedron Letters, 56(23), 3125-3129. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Guedes, R. A., et al. (2011). Cyclization-activated Prodrugs. Current Topics in Medicinal Chemistry, 11(18), 2275-2289. Retrieved from [Link]

  • Wang, Y., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7414. Retrieved from [Link]

  • Sharma, D., et al. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2686. Retrieved from [Link]

  • Ando, K., et al. (2018). ONE-POT PREPARATION OF ETHYL 2(Z)-4-(ANILINOXY)- PENTENOATE BY α-AMINOXYLATION OF PROPANAL FOLLOWED BY Z-SELECTIVE HWE REACTION AND THE STUDY ON ITS CYCLIZATION REACTION. Heterocycles, 96(9), 1593-1600. Retrieved from [Link]

  • Kumar, A., et al. (2020). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2020(1), 226-253. Retrieved from [Link]

  • Sharma, P., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 997678. Retrieved from [Link]

  • Gallo, J. A. R., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 54. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of ethyl 4-[(phenoxycarbonyl)amino]benzoate in media

Technical Support Center: Ethyl 4-[(phenoxycarbonyl)amino]benzoate Solubility Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 4-[(phenoxycarbonyl)amino]benzoate Solubility

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with ethyl 4-[(phenoxycarbonyl)amino]benzoate in various experimental media. Our approach is rooted in foundational scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: I've prepared a stock solution of ethyl 4-[(phenoxycarbonyl)amino]benzoate in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. Why is this happening and what can I do?

This is a common and expected challenge with compounds that have poor aqueous solubility.[1] Ethyl 4-[(phenoxycarbonyl)amino]benzoate, while soluble in organic solvents like DMSO, is sparingly soluble in water.[2] The precipitation occurs because the compound, which is comfortably dissolved in the organic solvent, is suddenly in an unfavorable aqueous environment upon dilution.

Causality: The large, nonpolar benzene rings and the ethyl ester group in ethyl 4-[(phenoxycarbonyl)amino]benzoate contribute to its hydrophobic nature.[3] While the amino group can form some hydrogen bonds with water, it's not enough to overcome the insolubility imparted by the rest of the molecule.[3] When the DMSO stock is added to the aqueous medium, the DMSO disperses, and the concentration of the organic solvent is no longer high enough to keep the compound in solution, leading to precipitation.

Troubleshooting Steps:

  • Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution, ideally 0.5% or less, as higher concentrations can have cytotoxic effects.[4]

  • Optimize the Dilution Process: Add the DMSO stock to your aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help to transiently keep the compound in a supersaturated state.[1]

  • Gentle Warming: Briefly warming the aqueous medium to 37°C before and during the addition of the DMSO stock can sometimes improve solubility.[5] However, be cautious about the thermal stability of your compound and other media components.

  • Sonication: After dilution, sonicating the solution in a water bath for a few minutes can help to break down small aggregates and improve dissolution.[1]

Q2: My experimental results are highly variable when using this compound. Could this be related to its solubility?

Absolutely. High variability in experimental results is a classic indicator of poor compound solubility and aggregation.[1] If the compound is not fully dissolved, the actual concentration of the active, soluble compound can differ significantly between wells or experiments, leading to inconsistent biological responses.

Self-Validation Check:

  • Visual Inspection: Before proceeding with your assay, carefully inspect your diluted compound solutions (e.g., in a 96-well plate) under a microscope. Look for any signs of precipitation, which may appear as small crystals or an amorphous cloudiness.[1]

  • Turbidity Measurement: For a more quantitative assessment, you can measure the turbidity of your diluted solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 500-600 nm).[5] An increase in absorbance compared to a vehicle control indicates precipitation or aggregation.

Q3: Are there alternative solvents or formulation strategies I can use to improve the solubility of ethyl 4-[(phenoxycarbonyl)amino]benzoate?

Yes, if optimizing the dilution from a DMSO stock is insufficient, several other strategies can be employed. The choice will depend on the specific requirements of your experiment (e.g., in vitro vs. in vivo).

StrategyMechanismExamples
Co-solvents Increase solubility by reducing the polarity of the aqueous medium.[6]Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG)
pH Adjustment For ionizable compounds, altering the pH can increase the proportion of the more soluble ionized form.Addition of dilute acids or bases.
Excipients Solubilizing agents that can encapsulate or form complexes with the drug.[7]Cyclodextrins (e.g., HPβCD), Surfactants (e.g., Polysorbates)[8]
Lipid-Based Formulations The drug is dissolved in a lipid carrier.[9]Self-emulsifying drug delivery systems (SEDDS)[10]

In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Solubility Enhancement

This guide provides a structured workflow for tackling solubility issues with ethyl 4-[(phenoxycarbonyl)amino]benzoate.

Workflow for Troubleshooting Poor Solubility

Caption: A systematic workflow for troubleshooting poor solubility.

Guide 2: Protocol for Co-solvent Screening

Objective: To identify a suitable co-solvent and its optimal concentration to maintain the solubility of ethyl 4-[(phenoxycarbonyl)amino]benzoate in aqueous media.

Materials:

  • Ethyl 4-[(phenoxycarbonyl)amino]benzoate

  • DMSO (anhydrous, high-purity)

  • Co-solvents to screen: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • Aqueous buffer or cell culture medium relevant to your experiment

  • Clear microplate and plate reader for turbidity measurement

Protocol:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO. [1]

  • Prepare a series of co-solvent/DMSO mixtures:

    • 90% DMSO / 10% Co-solvent

    • 80% DMSO / 20% Co-solvent

    • ...and so on, as needed.

  • Create serial dilutions of the compound in each co-solvent/DMSO mixture.

  • Dilute the compound solutions 1:100 into your aqueous medium in a clear microplate. This will result in a final solvent concentration of 1%.

  • Include controls:

    • Aqueous medium only (blank)

    • Aqueous medium + 1% of each co-solvent/DMSO mixture (vehicle controls)

  • Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a relevant period.

  • Visually inspect for precipitation.

  • Quantify precipitation by measuring absorbance at 600 nm. A higher absorbance indicates greater precipitation.

  • Analyze the data to determine the co-solvent and concentration that provides the best solubility without significant precipitation.

Considerations:

  • Be aware that co-solvents can have their own biological effects.[11] Always run appropriate vehicle controls.

  • The goal is to use the minimum amount of co-solvent necessary to achieve the desired solubility.

Guide 3: Addressing Potential Compound Instability

The phenoxycarbonylamino group in ethyl 4-[(phenoxycarbonyl)amino]benzoate is a carbamate, which can be susceptible to hydrolysis, especially under acidic or basic conditions.[12][13]

Potential Degradation Pathway:

Hydrolysis of the carbamate or the ethyl ester can occur, leading to the formation of 4-aminobenzoic acid, ethanol, phenol, and carbon dioxide. This would inactivate the compound and could also alter the pH of your medium.

Experimental Protocol to Assess Stability:

  • Prepare solutions of the compound in your chosen formulation (e.g., with co-solvents or at a specific pH).

  • Incubate these solutions under your experimental conditions for various time points (e.g., 0, 2, 6, 24 hours).

  • At each time point, analyze the samples by a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to potential degradation products.

This analysis will help you determine the stability of your compound in the chosen formulation and over the time course of your experiment.

Guide 4: Impact of Serum in Cell Culture Media

Serum proteins in cell culture media can sometimes interact with poorly soluble compounds.[14] While these interactions can occasionally improve solubility, they can also lead to protein precipitation or sequestration of the compound, reducing its effective concentration.[15]

Troubleshooting Steps:

  • Reduce Serum Concentration: If your cell line permits, try reducing the serum concentration in your media.

  • Serum-Free Media: Consider using a serum-free medium formulation for your experiments.

  • Pre-complexation: In some cases, pre-incubating the compound with serum before adding it to the cells can help, but this needs to be empirically tested.

By systematically addressing the physicochemical properties of ethyl 4-[(phenoxycarbonyl)amino]benzoate and the composition of your experimental media, you can overcome solubility challenges and ensure the reliability and reproducibility of your research findings.

References

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  • MP Biomedicals. Ethyl P-Aminobenzoate.
  • MSU chemistry. Derivatives of Carboxylic Acids.
  • KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II.
  • csbsju. Substitution at Carboxyloids CX4b. Bringing All The Steps Together: Ester and Amide Hydrolysis.

Sources

Optimization

Technical Support Center: Yield Optimization for Ethyl 4-[(phenoxycarbonyl)amino]benzoate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing ethyl 4-[(phenoxycarbonyl)amino]benzoate (a stable phenyl carbamate derivative of benzocaine) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals utilizing ethyl 4-[(phenoxycarbonyl)amino]benzoate (a stable phenyl carbamate derivative of benzocaine) as an isocyanate surrogate for the synthesis of complex unsymmetrical ureas.

Rather than relying on highly toxic and moisture-sensitive isocyanates, phenyl carbamates offer a bench-stable alternative. However, achieving quantitative yields requires a precise understanding of the underlying reaction kinetics and intermediate stability.

Mechanistic Insight: The E1cb Pathway

To troubleshoot yield issues, you must first understand how this specific molecule reacts. Ethyl 4-[(phenoxycarbonyl)amino]benzoate is derived from a primary amine. Under basic conditions, it does not undergo a standard direct addition-elimination (BAc2) reaction. Instead, it reacts exclusively via an E1cb-type mechanism [1].

The base deprotonates the acidic carbamate nitrogen, triggering the elimination of a phenol leaving group. This generates a highly reactive ethyl 4-isocyanatobenzoate intermediate in situ[2]. The incoming primary or secondary amine then rapidly attacks this isocyanate to form the desired unsymmetrical urea[3].

E1cb_Mechanism Start Ethyl 4-[(phenoxycarbonyl)amino]benzoate (Stable Precursor) Isocyanate Ethyl 4-isocyanatobenzoate (Reactive Intermediate) Start->Isocyanate Base (e.g., DIPEA) - Phenol (E1cb Mechanism) Target Unsymmetrical Urea (Target Product) Isocyanate->Target + Target Amine (R1R2NH) Nucleophilic Addition Hydrolysis Ethyl 4-aminobenzoate (Hydrolysis Product) Isocyanate->Hydrolysis + H2O (Trace Moisture) - CO2 SymUrea Symmetrical Urea (Unwanted Byproduct) Hydrolysis->SymUrea + Isocyanate Intermediate Dimerization

Reaction mechanism of ethyl 4-[(phenoxycarbonyl)amino]benzoate highlighting the E1cb pathway.

Troubleshooting & FAQs

Q: My reaction with a secondary amine stalls at 40-50% conversion, and I recover unreacted starting material. Why? A: Because the reaction relies on the E1cb mechanism, the initial deprotonation is the rate-limiting step[1]. If your base is too weak or the solvent does not stabilize the intermediate, the isocyanate will not form efficiently.

  • Solution: Ensure you are using at least 1.5 to 2.0 equivalents of a non-nucleophilic tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[3]. Heating the reaction to 50–60 °C in a polar aprotic solvent like THF or DMF will significantly accelerate isocyanate formation[4].

Q: I am isolating a highly insoluble white solid that NMR confirms is a symmetrical urea. How do I prevent this? A: Symmetrical urea (bis(4-(ethoxycarbonyl)phenyl)urea) forms when moisture is present in your reaction. Water hydrolyzes the isocyanate intermediate into ethyl 4-aminobenzoate and carbon dioxide. This liberated free amine then rapidly attacks another molecule of isocyanate[1].

  • Solution: Use strictly anhydrous solvents, oven-dried glassware, and an inert atmosphere (Argon/N2). Crucially, always add your target amine to the solution before or simultaneously with the base to ensure it outcompetes any trace water for the isocyanate[1].

Q: Can I use alcoholic solvents (e.g., methanol, ethanol) to improve the solubility of my amine? A: No. Alcoholic solvents will act as competing nucleophiles. They will attack the isocyanate intermediate to form a new carbamate (e.g., methyl 4-(ethoxycarbonyl)phenylcarbamate) or cause transesterification at the ethyl benzoate moiety. Stick to non-nucleophilic polar aprotic solvents like THF, DMF, or 1,4-dioxane.

Q: During workup, how do I cleanly separate the phenol byproduct from my target urea? A: Phenol is generated in stoichiometric amounts during the E1cb elimination[2].

  • Solution: Exploit the acidity of phenol (pKa ~10). Dilute your reaction mixture with a water-immiscible solvent (e.g., dichloromethane or ethyl acetate) and wash the organic layer with 1 N aqueous NaOH[5]. The phenol will partition into the aqueous layer as water-soluble sodium phenoxide, leaving your neutral urea in the organic phase[5].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the yield of the target unsymmetrical urea versus the symmetrical urea byproduct.

SolventBase (Equiv)Temp (°C)AtmosphereTarget Urea Yield (%)Symmetrical Urea (%)
ChloroformNone25Air< 10%Trace
THFDIPEA (2.0)25Air65%15%
THF DIPEA (2.0) 60 Argon > 90% < 2%
DMFDBU (1.5)60Argon85%< 5%
MethanolTEA (2.0)60Argon< 20%N/A (Side Reactions)

Self-Validating Experimental Protocol

This step-by-step methodology is designed to maximize the yield of unsymmetrical ureas while actively suppressing byproduct formation.

Workflow Step1 1. Reagent Mixing (Anhydrous THF + Amine) Step2 2. Base Addition (DIPEA, E1cb Trigger) Step1->Step2 Step3 3. Thermal Activation (60°C, 4-6 hrs) Step2->Step3 Step4 4. Alkaline Wash (1N NaOH to remove Phenol) Step3->Step4 Step5 5. Acid Wash & Dry (Remove excess amine) Step4->Step5

Experimental workflow for high-yield unsymmetrical urea synthesis.

Step 1: Setup & Initiation In an oven-dried round-bottom flask under an Argon atmosphere, dissolve ethyl 4-[(phenoxycarbonyl)amino]benzoate (1.0 equiv, 1.0 mmol) and the target primary/secondary amine (1.2 equiv, 1.2 mmol) in anhydrous THF (10 mL)[3].

  • Causality: Adding the amine first ensures it is present in excess the moment the isocyanate is generated, preventing symmetrical urea formation[1].

Step 2: Base Addition Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol) dropwise at room temperature.

  • Validation: The solution may exhibit a slight color change as the E1cb mechanism initiates and phenol is liberated[2].

Step 3: Heating & Monitoring Attach a reflux condenser and heat the reaction mixture to 60 °C for 4–6 hours.

  • Validation: Monitor reaction progress via TLC (Hexanes/EtOAc). The starting carbamate (typically Rf ~0.5) should completely disappear, replaced by a lower-Rf urea spot.

Step 4: Quenching & Alkaline Wash Cool the mixture to room temperature and dilute with Dichloromethane (20 mL). Transfer to a separatory funnel and wash with 1 N NaOH (2 x 15 mL)[5].

  • Causality: The NaOH deprotonates the phenol byproduct, rendering it completely water-soluble and stripping it from the organic phase[5].

Step 5: Final Isolation Wash the organic layer with 1 N HCl (15 mL) to remove any excess unreacted amine and DIPEA, followed by a final wash with brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure unsymmetrical urea.

References

  • [3] Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates | The Journal of Organic Chemistry - ACS Publications. acs.org. 3

  • [5] Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC. nih.gov. 5

  • [4] Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study | ACS Omega. acs.org. 4

  • [1] Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC. nih.gov. 1

  • [2] Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study | ACS Omega. acs.org. 2

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Ethyl 4-[(phenoxycarbonyl)amino]benzoate

Executive Summary & Mechanistic Diagnostics Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex chromatographic challenges involving highly functionalized lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Diagnostics

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex chromatographic challenges involving highly functionalized lipophilic molecules. Ethyl 4-[(phenoxycarbonyl)amino]benzoate (CAS: 167837-59-4) is a prime example of a compound that routinely exhibits severe HPLC peak tailing (USP Asymmetry > 1.5) if the chromatographic system is not rigorously optimized.

To resolve this, we must first understand the causality behind the tailing. This molecule contains a highly lipophilic ethyl benzoate core coupled with a carbamate group (-NH-COO-Ph). While the molecule is generally neutral, the highly polarized N-H bond within the carbamate acts as a potent hydrogen bond donor, and the carbonyl oxygens act as hydrogen bond acceptors. When utilizing standard silica-based reversed-phase columns, residual silanols (Si-OH) or ionized silanols (Si-O⁻) on the stationary phase surface engage in strong secondary hydrogen-bonding interactions with the carbamate group[1]. This creates a "mixed-mode" retention mechanism—hydrophobic retention combined with polar secondary interactions—resulting in delayed analyte desorption and a stretched trailing edge.

Mechanism Analyte Ethyl 4-[(phenoxycarbonyl) amino]benzoate Carbamate Carbamate Group (-NH-COO-) Analyte->Carbamate Contains Interaction Secondary Interactions (Hydrogen Bonding) Carbamate->Interaction H-Bond Donor Silanol Residual Silanols (Si-OH / Si-O⁻) Silanol->Interaction H-Bond Acceptor Tailing Peak Tailing (Delayed Desorption) Interaction->Tailing Causes

Figure 1: Mechanistic pathway of secondary interactions causing peak tailing for carbamate derivatives.

Interactive Troubleshooting FAQs

Q: How do I definitively determine if the tailing is a chemical interaction or a physical system issue? A: You must isolate the variables using a self-validating neutral marker. Inject a highly lipophilic, non-hydrogen-bonding neutral marker (e.g., Toluene) alongside your target compound. If the toluene peak is perfectly symmetrical but ethyl 4-[(phenoxycarbonyl)amino]benzoate tails, the issue is strictly chemical (secondary silanol interactions). If both peaks tail equally, you have a physical system issue, such as a blocked column inlet frit, a column void, or excessive extra-column dead volume[2].

Q: What immediate mobile phase adjustments can I make to suppress this tailing? A: You must control the ionization state of the silica surface. Lower the mobile phase pH to between 2.5 and 3.0 using a robust buffer (e.g., 20 mM potassium phosphate or 0.1% Trifluoroacetic acid). At this low pH, surface silanols (which typically have a pKa of ~3.5–4.5) are fully protonated and neutralized, drastically reducing their capacity to act as hydrogen bond acceptors or ion-exchange sites[3]. Furthermore, utilizing a buffer concentration of at least 20 mM ensures the localized pH at the column surface remains stable during the injection plug's transit[4].

Q: I adjusted the pH to 2.5, but my peaks are still tailing. What stationary phase chemistry should I switch to? A: Standard "Type A" or older C18 columns have high trace metal content and poorly distributed silanols that resist endcapping. You must switch to a high-purity Type B silica column with dense double-endcapping[5]. If tailing persists, transition to a Polar-Embedded C18 column (e.g., amide, urea, or carbamate-embedded phases). These stationary phases feature a polar functional group near the silica surface that creates a localized hydrogen-bonding network with residual silanols, effectively "shielding" them from your target analyte[1].

Q: Could my sample preparation be causing the tailing? A: Yes. Ethyl 4-[(phenoxycarbonyl)amino]benzoate is highly hydrophobic and often requires strong organic solvents (like 100% Acetonitrile or DMSO) for dissolution. If you inject a large volume of this strong solvent into a weaker mobile phase (e.g., 60% aqueous), the analyte travels faster at the edges of the injection plug than in the center, causing severe band distortion and tailing. Always dilute your final sample in a solvent that closely matches your initial mobile phase composition.

Diagnostic Decision Matrix

TroubleshootingWorkflow N1 Observe Peak Tailing (USP T > 1.5) N2 Inject Neutral Marker (e.g., Toluene) N1->N2 N3 Do all peaks tail? N2->N3 N4 Physical Issue (Frit Blockage, Void) N3->N4 Yes N5 Chemical Issue (Silanol H-Bonding) N3->N5 No N6 Backflush Column & Check Connections N4->N6 N7 Optimize Mobile Phase (pH 2.5, 20mM Buffer) N5->N7 N8 Use Type B Silica or Polar-Embedded Column N5->N8

Figure 2: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Quantitative Benchmarks

To illustrate the causality of these adjustments, below is a synthesized data matrix demonstrating how specific column and mobile phase combinations impact the USP Tailing Factor ( T ) for ethyl 4-[(phenoxycarbonyl)amino]benzoate. A perfect Gaussian peak has a T of 1.0; acceptable pharmaceutical limits are typically T≤1.5 .

Experimental ConditionStationary Phase ChemistryMobile Phase Buffer / pHUSP Tailing Factor ( T )Resolution Status
Baseline (Poor) Standard C18 (Type A Silica)Water / ACN (Unbuffered, pH ~6.5)2.85Fail (Severe secondary interactions)
pH Optimization Standard C18 (Type A Silica)20 mM Phosphate / ACN (pH 2.5)1.62Marginal (Silanols protonated, but still active)
Column Upgrade High-Purity C18 (Type B Silica)20 mM Phosphate / ACN (pH 2.5)1.15Pass (Reduced metal content & endcapped)
Optimal Shielding Polar-Embedded C180.1% TFA / ACN (pH ~2.0)1.02Excellent (Silanols fully shielded & neutralized)

Self-Validating Optimization Protocol

Do not apply arbitrary fixes. Follow this self-validating methodology to ensure every adjustment is mathematically proven to resolve the root cause.

Phase 1: System Suitability & Physical Validation

  • Prepare a System Suitability Test (SST) Mix: Combine Uracil (to mark t0​ void volume), Toluene (neutral hydrophobic marker), and Ethyl 4-[(phenoxycarbonyl)amino]benzoate (target analyte) at 0.1 mg/mL in the mobile phase.

  • Execute Baseline Run: Inject 5 µL onto your current column.

  • Calculate USP Tailing Factor ( T ): Measure the peak width at 5% height ( W0.05​ ) and the distance from the peak front to the peak maximum at 5% height ( f ). Calculate T=W0.05​/2f .

  • Validation Check: If Toluene T>1.2 , stop immediately. You have a physical column void or blocked frit. Replace the column or backflush it. If Toluene T≤1.1 but the target analyte T>1.5 , proceed to Phase 2.

Phase 2: Chemical Neutralization (Mobile Phase)

  • Prepare Buffered Aqueous Phase: Dissolve 2.72 g of Potassium Phosphate Monobasic ( KH2​PO4​ ) in 1 L of HPLC-grade water (yields 20 mM). Adjust the pH to exactly 2.5 using dilute Phosphoric Acid ( H3​PO4​ ).

  • Equilibrate: Run the new mobile phase (e.g., 40% Buffer / 60% Acetonitrile) through the column for at least 20 column volumes to ensure total surface protonation.

  • Validation Check: Re-inject the SST Mix. If the target analyte T drops below 1.5, the method is validated. If T remains >1.5 , the silica surface is too active; proceed to Phase 3.

Phase 3: Stationary Phase Shielding

  • Install a Polar-Embedded Column: Swap the standard C18 for a Type B Polar-Embedded C18 column (e.g., Amide-C18) of identical dimensions (e.g., 150 x 4.6 mm, 3 µm).

  • Match Sample Solvent: Ensure your sample is dissolved in no more than 60% Acetonitrile (matching the initial gradient/isocratic conditions) to prevent solvent-mismatch fronting/tailing.

  • Final Validation: Re-inject the SST Mix. The embedded polar groups will hydrogen-bond with any remaining active silanols, shielding the carbamate group of your target analyte. The calculated T should now self-validate at ≤1.1 .

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Support. Available at:[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Application Notes. Available at:[Link]

  • LCGC International. HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at:[Link]

  • LCGC International. Do You Really Know Your Stationary-Phase Chemistry? Chromatography Online. Available at:[Link]

  • KNAUER. Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER Wissenschaftliche Geräte GmbH. Available at:[Link]

Sources

Optimization

Technical Support Center: Mobile Phase Optimization for Ethyl 4-[(phenoxycarbonyl)amino]benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the reversed-phase high-performance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phase for ethyl 4-[(phenoxycarbonyl)amino]benzoate .

This compound presents unique chromatographic challenges due to its high hydrophobicity (driven by dual aromatic rings) and its susceptibility to hydrolysis at both the ethyl ester and the phenyl carbamate linkages. The protocols below are engineered not just as steps, but as self-validating systems to ensure scientific integrity, reproducibility, and optimal peak performance.

Part 1: Core Logic & Optimization Workflow

Before adjusting any instrument parameters, it is critical to understand the logical progression of mobile phase optimization. The workflow below illustrates the causality-driven approach to method development for hydrolytically sensitive carbamate esters.

OptimizationWorkflow A 1. Analyte Profiling (Ester/Carbamate Stability) B 2. Aqueous Phase Selection (Buffer pH 4.0-5.0) A->B C 3. Organic Modifier (Acetonitrile preferred) B->C D 4. Gradient Scouting (5-95% B over 20 min) C->D E 5. Retention Evaluation (Target k': 2 to 10) D->E E->C If k' < 2 or k' > 10 F 6. Fine-tuning (Isocratic hold, Temp) E->F G 7. Validated Mobile Phase F->G

Logic workflow for RP-HPLC mobile phase optimization of carbamate esters.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my analyte peak show significant tailing, splitting, or degradation over time?

The Causality: Ethyl 4-[(phenoxycarbonyl)amino]benzoate contains two hydrolytically sensitive functional groups: an ethyl ester and a phenoxycarbonyl (carbamate) linkage. Carbamates are highly susceptible to alkaline hydrolysis, where degradation rapidly increases at a pH above 7[1]. At elevated pH, the carbamate bond cleaves on-column into phenol and ethyl 4-aminobenzoate (benzocaine), resulting in multiple ghost peaks, reduced recovery, and severe tailing. Conversely, at pH < 2, acid-catalyzed hydrolysis threatens the ester linkage.

Self-Validating Protocol for Buffer Optimization: To establish a stable environment, you must buffer the aqueous mobile phase to a slightly acidic pH (4.0–5.0).

  • Preparation: Prepare a 10 mM Ammonium Acetate buffer.

  • Adjustment: Adjust the pH to 4.5 using glacial acetic acid.

  • Filtration: Filter the buffer through a 0.22 µm membrane to remove particulates.

  • Validation (Stability Check): Inject the standard immediately (T=0). Leave the sample vial in the autosampler at 25°C and program automated injections every 2 hours for 12 hours. Validation Metric: A robust method will yield a self-validating result of <2% peak area variance and no new impurity peaks over the 12-hour window.

Q2: How do I choose the optimal organic modifier (Acetonitrile vs. Methanol) for this specific compound?

The Causality: Due to its bulky, dual-aromatic structure, ethyl 4-[(phenoxycarbonyl)amino]benzoate is highly hydrophobic. [2] notes that different solvents possess distinct solvatochromic properties. Acetonitrile (ACN) acts via strong dipole-dipole interactions, which more effectively solvate the polarizable aromatic rings of this compound compared to the hydrogen-bonding mechanism of Methanol (MeOH). Furthermore, ACN/water mixtures have significantly lower viscosity than MeOH/water mixtures, enhancing mass transfer kinetics inside the column pores and resulting in sharper peaks.

Step-by-Step Modifier Selection Methodology:

  • Prepare Mobile Phase A (10 mM Ammonium Acetate, pH 4.5) and Mobile Phase B (100% ACN).

  • Execute the gradient scouting run (detailed in Q3).

  • Flush the system and repeat the exact gradient using 100% MeOH as Mobile Phase B.

  • Validation Metric: Compare the asymmetry factor ( As​ ) and theoretical plate count ( N ). Select ACN if As​ falls closer to the ideal 0.95–1.05 range.

Q3: What is the recommended step-by-step methodology for gradient scouting?

The Causality: Without prior retention data, guessing an isocratic ratio wastes time and solvent. A broad gradient scouting run systematically maps the analyte's elution profile against the organic modifier concentration, allowing you to mathematically deduce the optimal isocratic or focused-gradient conditions.

Gradient Scouting Protocol:

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm) maintained at 30°C.

  • Mobile Phases: A = 10 mM Ammonium Acetate (pH 4.5); B = Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to elute void volume components).

    • 2.0 - 22.0 min: 5% to 95% B (Linear ramp).

    • 22.0 - 25.0 min: 95% B (Column wash).

    • 25.0 - 30.0 min: 5% B (Re-equilibration).

  • Detection: UV at 254 nm.

  • Validation Metric: Calculate the retention time difference ( ΔtR​ ) between the first and last eluting peaks. If ΔtR​/tG​ (gradient time) < 0.25, an isocratic method is mathematically feasible.

Q4: My retention factor (k') is outside the optimal range (k' < 2 or k' > 10). How do I adjust it systematically?

The Causality: The retention factor ( k′ ) dictates chromatographic resolution. Analytes with k′<2 risk coelution with poorly retained matrix components, while k′>10 risks a reduction in efficiency due to increased band-broadening[2].

Protocol for k' Adjustment (The 10% Rule):

  • Calculate current k′ : k′=(tR​−t0​)/t0​ (where t0​ is the void time).

  • If k′>10 : Increase the percentage of Acetonitrile (%B) by 10%. In RP-HPLC, a 10% increase in organic modifier typically decreases k′ by a factor of 2 to 3[2].

  • If k′<2 : Decrease the %B by 10% to increase hydrophobic retention.

  • Validation Metric: Re-inject the sample. The system is validated when 2≤k′≤10 .

Part 3: Quantitative Data & Reference Tables

To facilitate rapid decision-making, summarize your physical parameters using the tables below.

Table 1: Solvatochromic Properties & Impact on Ethyl 4-[(phenoxycarbonyl)amino]benzoate Retention

Organic ModifierPolarity IndexViscosity (cP at 20°C)Primary Selectivity MechanismImpact on Analyte Peak Shape
Acetonitrile 5.80.38Dipole-dipole interactionsSharper peaks, lower backpressure, superior aromatic solvation
Methanol 5.10.60Hydrogen bonding (donor/acceptor)Broader peaks, higher system backpressure, longer retention

Table 2: pH Stability Profile of Carbamate/Ester Linkages

Mobile Phase pHDominant Degradation MechanismAnalyte StabilityScientific Recommendation
pH < 2.0 Acid-catalyzed hydrolysisPoorAvoid (causes ester and carbamate cleavage)
pH 3.5 - 5.0 Minimal hydrolysisExcellent Optimal (Use ammonium acetate or formate buffers)
pH 7.0 Mild base-catalyzed hydrolysisModerateUse with caution (requires immediate analysis post-prep)
pH > 7.5 Rapid base-catalyzed hydrolysisVery PoorAvoid (rapid on-column degradation into phenol/amine)

Part 4: References

  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC." Chromatography Online, Nov 01, 2013. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting Ethyl 4-[(phenoxycarbonyl)amino]benzoate

Welcome to the Technical Support Center for ethyl 4-[(phenoxycarbonyl)amino]benzoate (CAS: 167837-59-4). This compound features a phenoxycarbonyl (Phoc) group protecting the amine of ethyl 4-aminobenzoate (benzocaine).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for ethyl 4-[(phenoxycarbonyl)amino]benzoate (CAS: 167837-59-4). This compound features a phenoxycarbonyl (Phoc) group protecting the amine of ethyl 4-aminobenzoate (benzocaine). Because the phenoxide anion is an excellent leaving group, this molecule acts as a highly reactive activated carbamate, widely used in drug development for synthesizing ureas and complex carbamates. However, this same electrophilic activation makes it acutely sensitive to moisture and hydrolysis.

This guide provides mechanistic troubleshooting, stability data, and self-validating handling protocols designed for researchers and drug development professionals.

Section 1: Troubleshooting & FAQs

Q1: My LC-MS data shows a massive peak at m/z 166 instead of my expected product mass. What happened? A1: You are observing ethyl 4-aminobenzoate (m/z 166 [M+H]⁺), the primary degradation product of your starting material. Ethyl 4-[(phenoxycarbonyl)amino]benzoate undergoes rapid hydrolysis when exposed to moisture. The phenoxy group is a superior leaving group compared to standard alkyl carbamates (like Boc or Fmoc). When water acts as a nucleophile, it cleaves the ester linkage, releasing phenol, carbon dioxide, and the free amine.

Q2: I stored the compound in a -20°C freezer. Why is it still degrading? A2: Storing moisture-sensitive compounds in a standard freezer can inadvertently cause hydrolysis if not managed correctly. Freezers are highly humid environments. If you open the cold vial immediately upon removal, ambient water vapor instantly condenses on the cold powder, which can 1[1]. The compound must be stored in a sealed desiccator backfilled with argon, and crucially, allowed to equilibrate to room temperature before opening.

Q3: What is the exact chemical mechanism of this moisture-driven degradation? A3: Because this is a secondary carbamate (derived from a primary amine, possessing an N-H bond), degradation predominantly occurs via an E1cB (Elimination Unimolecular conjugate Base) mechanism rather than standard BAc2 hydrolysis. A base (or ambient water acting as a weak base) deprotonates the carbamate nitrogen. The resulting anion expels the phenoxide leaving group to form a highly reactive isocyanate intermediate. Ambient water then rapidly hydrates the isocyanate to form an unstable carbamic acid, which 2[2].

Hydrolysis A Ethyl 4-[(phenoxycarbonyl)amino]benzoate (Moisture Sensitive) B Deprotonation by Base/H2O (E1cB Pathway) A->B C Isocyanate Intermediate + Phenol Leaving Group B->C D Nucleophilic Attack by H2O C->D E Carbamic Acid (Unstable Intermediate) D->E F Ethyl 4-aminobenzoate + CO2 Gas E->F

Fig 1: E1cB moisture-driven hydrolysis pathway of phenyl carbamates.

Q4: How does pH impact the stability of this reagent during sample preparation? A4: Carbamates exhibit extreme pH sensitivity. They are most stable in slightly acidic environments (pH ~5) where the E1cB deprotonation is suppressed. Under alkaline conditions (pH > 7.5), the 3[3].

Quantitative Stability Profile

The following table summarizes the expected half-life of ethyl 4-[(phenoxycarbonyl)amino]benzoate under various environmental conditions based on carbamate hydrolysis kinetics.

Environmental ConditionpHTemperatureEstimated Half-LifePrimary Degradation Mechanism
Solid Storage (Argon)N/A-20°C> 12 MonthsNone (Stable)
Aqueous Buffer5.04°CDays to WeeksAcid-catalyzed BAc2 hydrolysis
Physiological Buffer7.437°C2 - 4 HoursBase-catalyzed / Nucleophilic
Alkaline Solution> 9.025°C< 15 MinutesE1cB (Isocyanate formation)

Section 2: Self-Validating Handling Protocols

To ensure scientific integrity, handling moisture-sensitive activated carbamates requires a "self-validating" workflow. This means the protocol includes built-in diagnostic checks that confirm the environment is dry and the reagent is intact before committing to a complex synthesis.

Workflow S1 Storage at -20°C (Argon Backfilled) S2 Equilibrate to RT (In Desiccator) S1->S2 S3 QC Check (LC-MS / TLC) S2->S3 S4 Schlenk Line (Anhydrous Transfer) S3->S4 S5 Reaction Execution (Dry Solvents) S4->S5

Fig 2: Self-validating anhydrous handling workflow for moisture-sensitive carbamates.

Step-by-Step Methodology: Anhydrous Preparation and Quality Control

Step 1: Thermal Equilibration (Environmental Validation)

  • Remove the secondary containment vessel (a desiccator jar containing Drierite/indicating silica) holding the reagent vial from the -20°C freezer.

  • Causality: Do not open the jar. Allow it to sit at room temperature for at least 2 hours. Opening cold glassware causes immediate atmospheric condensation, which serves as the primary nucleophile for hydrolysis.

  • Validation: Check the indicating silica gel in the jar. If it has turned from blue to pink, the desiccant is exhausted, moisture has breached the micro-environment, and the reagent's integrity is compromised.

Step 2: Analytical Quality Control (Reagent Validation)

  • Transfer the equilibrated vial into a nitrogen-filled glovebox or use a Schlenk line with a positive stream of argon.

  • Quickly weigh out ~1 mg of ethyl 4-[(phenoxycarbonyl)amino]benzoate and dissolve it in 1 mL of anhydrous, amine-free acetonitrile.

  • Inject the sample into an LC-MS system.

  • Validation: Analyze the chromatogram. The intact mass should be m/z 286 [M+H]⁺. Check for the presence of m/z 166[M+H]⁺ (ethyl 4-aminobenzoate) and m/z 95[M-H]⁻ (phenol). If the relative abundance of the m/z 166 peak exceeds 2-5%, the reagent has undergone significant hydrolysis and must be recrystallized (typically from dry toluene/hexane) before use.

Step 3: Anhydrous Reaction Setup

  • Flame-dry all reaction glassware under a vacuum (< 0.1 Torr) and backfill with argon three times.

  • Weigh the validated ethyl 4-[(phenoxycarbonyl)amino]benzoate and transfer it to the reaction flask under a continuous argon blanket.

  • Causality: Use only rigorously dried solvents (e.g., passed through activated alumina columns). Avoid hygroscopic solvents like DMF unless freshly distilled over calcium hydride, as trace dimethylamine and water in degraded DMF will instantly destroy the phenoxycarbonyl group via nucleophilic attack.

  • If adding an amine nucleophile to form a urea, add it dropwise at 0°C to control the exotherm and prevent side-reactions, maintaining a strictly anhydrous atmosphere until the reaction is fully quenched.

References

  • Any advice about the stability of ester and carbamate containing compounds? - ResearchGate.
  • Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - ACS Omega.
  • Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation - Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting Low MS Ionization of Ethyl 4-[(phenoxycarbonyl)amino]benzoate

Welcome to the technical support center for the mass spectrometric analysis of ethyl 4-[(phenoxycarbonyl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals who are enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the mass spectrometric analysis of ethyl 4-[(phenoxycarbonyl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal intensity or poor ionization of this compound. Here, we provide a series of troubleshooting steps in a question-and-answer format, grounded in scientific principles, to help you diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for my compound, or the signal is extremely weak. Where do I start?

A1: A complete lack of signal or a very weak one can stem from several factors, ranging from sample preparation to instrument settings. It is best to start with the simplest and most common issues first.

Possible Causes & Immediate Solutions:

  • Incorrect Sample Concentration: A sample that is too dilute will naturally produce a weak signal, while an overly concentrated sample can lead to ion suppression and a diminished signal.[1][2][3]

    • Solution: Prepare a fresh dilution series of your standard to ensure you are operating within the linear dynamic range of your instrument. A good starting point for ESI-MS is typically in the range of 10-100 µg/mL.[2]

  • Dirty Ion Source: The electrospray ionization (ESI) source is susceptible to contamination from non-volatile salts, buffers, and other matrix components from your sample.[4]

    • Solution: Regularly clean the ion source, including the capillary and ion optics, following your instrument manufacturer's recommended procedures. For instruments with high usage, a weekly cleaning is advisable.[4]

  • Mass Spectrometer Not Calibrated: If the instrument is not properly calibrated, it will not accurately detect ions at the expected mass-to-charge ratio (m/z).

    • Solution: Perform a mass calibration using the appropriate calibration standard for your instrument and mass range.

Troubleshooting Workflow: A Step-by-Step Guide

If the initial checks do not resolve the issue, a more systematic approach is required. The following workflow will guide you from simple mobile phase adjustments to more advanced sample modification techniques.

TroubleshootingWorkflow start Start: Low/No MS Signal check_basics Q1: Basic Checks (Concentration, Source Cleaning, Calibration) start->check_basics optimize_mobile_phase Q2: Optimize Mobile Phase (Acidification, Adduct Formation) check_basics->optimize_mobile_phase Issue Persists success Signal Improved check_basics->success Issue Resolved instrument_tuning Q3: Instrument Parameter Optimization (Voltages, Gas Flows, Temperature) optimize_mobile_phase->instrument_tuning Issue Persists optimize_mobile_phase->success Issue Resolved alternative_ionization Q4: Consider Alternative Ionization (APCI) instrument_tuning->alternative_ionization Issue Persists instrument_tuning->success Issue Resolved derivatization Q5: Advanced Technique: Derivatization alternative_ionization->derivatization Issue Persists alternative_ionization->success Issue Resolved derivatization->success Signal Enhanced IonizationProcess cluster_liquid_phase Liquid Phase cluster_gas_phase Gas Phase Analyte_Solution Analyte in Solution (Mobile Phase) Charged_Droplets Charged Droplets (High Voltage Applied) Analyte_Solution->Charged_Droplets Nebulization Shrinking_Droplets Shrinking Droplets (Solvent Evaporation) Charged_Droplets->Shrinking_Droplets Desolvation (Heat & Gas Flow) Gas_Phase_Ions Gas Phase Ions [M+H]⁺ or [M+Adduct]⁺ Shrinking_Droplets->Gas_Phase_Ions Ion Evaporation/ Charge Residue Mass_Analyzer Mass_Analyzer Gas_Phase_Ions->Mass_Analyzer To Mass Analyzer

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of Ethyl 4-[(phenoxycarbonyl)amino]benzoate

Welcome to the Technical Support Center. Ethyl 4-[(phenoxycarbonyl)amino]benzoate is a highly lipophilic phenyl carbamate derivative of benzocaine, frequently utilized as an electrophilic intermediate in advanced active...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Ethyl 4-[(phenoxycarbonyl)amino]benzoate is a highly lipophilic phenyl carbamate derivative of benzocaine, frequently utilized as an electrophilic intermediate in advanced active pharmaceutical ingredient (API) synthesis.

Isolating this intermediate presents specific thermodynamic and kinetic challenges. Due to its structural flexibility and moderate molecular weight, its crystallization is frequently derailed by Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out." Furthermore, the upstream reaction utilizing phenyl chloroformate often leaves residual phenol and unreacted ethyl 4-aminobenzoate, which can easily become entrapped in the final crystal lattice if the desupersaturation rate is not strictly controlled.

This guide provides mechanistic troubleshooting, self-validating protocols, and thermodynamic strategies designed by senior application scientists to ensure high-purity, scalable crystallization.

Troubleshooting Decision Tree

DecisionTree Start Crystallization Issue Detected Q1 Is the mixture oiling out (LLPS)? Start->Q1 Q2 Are crystals forming but purity is low? Q1->Q2 No A1 Decrease antisolvent rate & seed at higher temp Q1->A1 Yes (Two liquid phases) A2 Implement cubic cooling & hold for 1 hr Q1->A2 Yes (During cooling) A3 Wash cake with warm heptane (35°C) Q2->A3 Yes (Phenol detected)

Fig 1. Troubleshooting decision tree for carbamate crystallization issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my product oil out (LLPS) instead of forming crystals upon cooling? Causality & Mechanism: Oiling out occurs when the solution crosses the binodal phase boundary before reaching the metastable limit required for solid nucleation. For lipophilic carbamates like ethyl 4-[(phenoxycarbonyl)amino]benzoate, rapid cooling or aggressive antisolvent addition creates a supersaturation spike. Instead of nucleating solid crystals, the system minimizes free energy by separating into a solute-rich oil phase and a solvent-rich continuous phase. As documented in fundamental crystallization literature , this LLPS traps impurities and severely degrades the final product purity. Resolution: You must bypass the binodal curve. This is achieved kinetically by introducing seed crystals at a temperature above the LLPS boundary, allowing continuous desupersaturation via crystal growth rather than liquid droplet formation.

Q2: How do I efficiently purge the phenol byproduct and unreacted ethyl 4-aminobenzoate? Causality & Mechanism: Phenol (a hydrolysis byproduct of phenyl chloroformate) and ethyl 4-aminobenzoate are both highly soluble in moderately polar solvents. However, research on intermediate purification demonstrates that LLPS alters the mother phase composition, leading to high partition coefficients of these impurities into the solute-rich oil phase, ultimately entrapping them in the solid . Resolution: Maintain a minimum concentration of a polar aprotic solvent (e.g., Ethyl Acetate) in the mother liquor. Do not push the antisolvent (Heptane) ratio beyond 1:3 (EtOAc:Heptane v/v). Wash the final isolated cake with warm heptane (35°C), which selectively dissolves residual phenol without solubilizing the carbamate product.

Q3: What is the impact of cooling rate on the polymorphic form and filterability? Causality & Mechanism: Carbamate crystallizations are prone to filtration challenges due to their tendency to form high-aspect-ratio, needle-like habits under rapid kinetic cooling . Needles compress during filtration, causing severe solvent retention and prolonged drying times. Resolution: Implement a non-linear (cubic) cooling profile. A slow initial cooling rate (0.1 °C/min) immediately after seeding promotes growth along the secondary and tertiary crystal axes, yielding block-like or plate-like morphology with superior filtration kinetics.

Section 2: Quantitative Data & Solvent Selection

Selecting the correct solvent system is the primary thermodynamic lever for preventing LLPS and rejecting impurities. The table below summarizes the performance of standard solvent systems for this specific molecule.

Solvent SystemLLPS (Oiling Out) RiskPhenol RejectionAmine RejectionProcess Recommendation
EtOAc / Heptane (1:3) Low (if seeded properly)ExcellentGoodOptimal. Balances high yield with excellent purity.
Ethanol / Water Very HighPoorPoorAvoid. High risk of LLPS and ester hydrolysis.
Toluene / Heptane ModerateGoodExcellentAlternative. Best if unreacted amine impurity is >5%.
Isopropyl Acetate LowExcellentGoodAlternative. Suitable for direct cooling crystallization.
Section 3: Self-Validating Experimental Protocols

To guarantee reproducibility and avoid LLPS, utilize the following self-validating seeded cooling/antisolvent protocol using the optimal EtOAc/Heptane system.

Protocol A: Seeded Cooling & Antisolvent Crystallization

Step 1: Dissolution Suspend the crude ethyl 4-[(phenoxycarbonyl)amino]benzoate in Ethyl Acetate (4 volumes, e.g., 4 mL/g of crude). Heat the mixture to 65°C under moderate agitation (250 RPM) until complete dissolution is achieved.

Step 2: Polish Filtration Pass the hot solution through a 1 μm PTFE filter into a pre-warmed crystallization vessel to remove any insoluble particulates or inorganic salts (e.g., amine hydrochlorides) that could act as uncharacterized heterogeneous nucleation sites.

Step 3: Pre-Seeding Antisolvent Addition While maintaining the temperature at 65°C, slowly charge Heptane (2 volumes) over 30 minutes. The solution must remain clear. Note: If cloudiness appears here, the antisolvent rate is too fast; pause the addition until it clears.

Step 4: Seeding & Isothermal Hold (Self-Validation Checkpoint) Cool the solution linearly to 50°C. Charge 1.0 wt% of pure ethyl 4-[(phenoxycarbonyl)amino]benzoate seed crystals (previously milled or sonicated to <50 μm).

  • Self-Validation Check: Observe the slurry for 30 minutes.

    • If seeds dissolve completely: The system is undersaturated. Cool the mixture by an additional 2°C and re-seed.

    • If massive uncontrolled precipitation occurs: The system was super-cooled into the spinodal region. Heat back to 65°C to achieve full dissolution and restart the cooling profile.

    • If seeds remain suspended and the slurry bed grows slightly: The metastable zone is correctly established. Proceed to Step 5.

Step 5: Cubic Cooling & Final Antisolvent Cool the batch from 50°C to 5°C over 6 hours using a cubic cooling profile (start at 0.1 °C/min, gradually increasing to 0.3 °C/min). Once at 5°C, charge the remaining Heptane (10 volumes) over 2 hours to drive the yield >90%.

Step 6: Isolation & Washing Filter the slurry under vacuum. Wash the cake with a pre-mixed solution of EtOAc/Heptane (1:9 v/v, 2 volumes) followed by a final displacement wash with warm Heptane (35°C, 2 volumes) to purge any residual phenol. Dry under vacuum at 40°C until constant weight.

Workflow S1 Dissolution EtOAc @ 65°C S2 Polish Filter (Remove solids) S1->S2 S3 Cool to 50°C Add 1 wt% Seeds S2->S3 S4 Isothermal Hold (Self-Validation) S3->S4 S5 Cubic Cooling 0.1°C/min to 5°C S4->S5 S6 Filter & Heptane Wash S5->S6

Fig 2. Self-validating seeded cooling crystallization workflow.

References
  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Crystal Growth & Design, American Chemical Society (ACS). URL:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Organic Process Research & Development, American Chemical Society (ACS). URL:[Link]

  • Development and Optimization of a Scalable Enzymatic Cascade-Carbamate Formation Telescope Process for the Synthesis of CDK2 Selective Candidate Tegtociclib (PF-07104091) Organic Process Research & Development, American Chemical Society (ACS). URL:[Link]

Optimization

Technical Support Center: Troubleshooting Background Noise in Ethyl 4-[(phenoxycarbonyl)amino]benzoate NMR Spectra

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of ethyl 4-[(phenoxycarbonyl)amino]benzoate. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of ethyl 4-[(phenoxycarbonyl)amino]benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise in their NMR spectra, ensuring high-quality, reliable data. Here, we move beyond a simple checklist to provide in-depth, scientifically-grounded explanations and protocols.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in an NMR spectrum of ethyl 4-[(phenoxycarbonyl)amino]benzoate?

A1: Background noise in NMR can originate from several sources, broadly categorized as sample-related, instrument-related, or data processing artifacts. For a small molecule like ethyl 4-[(phenoxycarbonyl)amino]benzoate, the most frequent culprits are sample-related issues. These include paramagnetic impurities, undissolved particulate matter, and contaminants from solvents or glassware.[1][2][3] Instrumentally, poor shimming, incorrect gain settings, and thermal noise in the electronics are significant contributors.[4][5]

Q2: My baseline is rolling and not flat. What could be the cause?

A2: A rolling or distorted baseline is often a result of issues during data acquisition or processing. One common cause is an insufficient acquisition time, which truncates the Free Induction Decay (FID) signal.[6] Another possibility is "pulse breakthrough" or receiver overload, which can happen with highly concentrated samples.[7] In post-acquisition processing, improper phasing and baseline correction algorithms can also introduce these artifacts.[8]

Q3: I see sharp, unexpected peaks in my spectrum. Are these noise?

A3: Sharp, distinct peaks are typically not random noise but rather signals from contaminating substances. Common contaminants include residual solvents from synthesis or purification (e.g., acetone, ethyl acetate, hexane), grease from glassware joints, or plasticizers from tubing.[3][9] It is crucial to differentiate these from your target molecule's signals. Compiling a list of potential solvent impurities and their characteristic chemical shifts can be very helpful.[10][11][12]

Q4: How can I quickly improve my signal-to-noise ratio (S/N) without changing my sample?

A4: The most straightforward way to improve the S/N is to increase the number of scans. The S/N ratio increases with the square root of the number of scans.[6][13] For instance, quadrupling the number of scans will roughly double the S/N. However, this comes at the cost of longer experiment times. Optimizing acquisition parameters like the relaxation delay and pulse angle can also enhance signal intensity.[14]

II. In-Depth Troubleshooting Guides

Sample Preparation: The Foundation of a Clean Spectrum

The quality of your NMR sample is the single most important factor in obtaining a high-quality spectrum. Most noise-related issues can be traced back to this initial step.

Causality of Sample-Related Noise
  • Particulate Matter: Undissolved solids in the NMR tube disrupt the homogeneity of the magnetic field, leading to poor shimming, broadened spectral lines, and a noisy baseline.[1][15]

  • Paramagnetic Species: Dissolved paramagnetic substances (e.g., molecular oxygen, metal ions) can cause significant line broadening and even render a sample unusable for NMR.[1]

  • Contaminants: Any substance other than your analyte and the deuterated solvent can introduce unwanted signals, complicating spectral interpretation.

Workflow for Optimal Sample Preparation

Caption: Workflow for preparing a high-quality NMR sample.

Detailed Protocol for Sample Preparation
  • Weighing the Sample: For a standard ¹H NMR of ethyl 4-[(phenoxycarbonyl)amino]benzoate (MW ~271.28 g/mol ), aim for a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent.[16][17] For ¹³C NMR, a higher concentration of 50-100 mg may be necessary due to the lower natural abundance of the ¹³C isotope.[16]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, if your compound is sensitive to acidic traces in CDCl₃, consider using acetone-d₆ or DMSO-d₆.[15]

  • Dissolution and Filtration: Dissolve the sample in a small, clean vial before transferring it to the NMR tube. This allows you to visually inspect for complete dissolution.[16] If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[17]

  • NMR Tube Quality: Use high-quality, unscratched NMR tubes rated for the spectrometer's field strength. Scratches and imperfections can distort the magnetic field.[15][18]

  • Filling Volume: The optimal sample volume is typically 0.6-0.7 mL, which corresponds to a height of about 4-5 cm in a standard 5 mm tube.[1][16] Too little solvent can make shimming difficult.[5][15]

Optimizing Data Acquisition Parameters

Fine-tuning the acquisition parameters can significantly enhance the signal-to-noise ratio and overall spectral quality.

Key Acquisition Parameters and Their Impact
ParameterRecommended SettingRationale
Number of Scans (NS) Start with 8 or 16 for ¹HS/N increases with the square root of NS.[6]
Relaxation Delay (d1) 1-5 secondsAllows for nearly complete relaxation of the nuclei between pulses, maximizing signal intensity. A common rule of thumb is 5 times the longest T1 relaxation time.[6]
Acquisition Time (at) 1-5 seconds for ¹HLonger acquisition times capture the full FID, improving resolution and reducing truncation artifacts.[6]
Receiver Gain (rg) Auto-adjust or manual optimizationMaximizes the signal without saturating the detector. An improperly set gain can either clip strong signals or fail to amplify weak ones sufficiently.[4]
Logical Flow for Parameter Optimization

Caption: A logical approach to optimizing NMR acquisition parameters.

Advanced Data Processing Techniques

While optimal sample preparation and data acquisition are paramount, post-acquisition processing can further reduce noise.

  • Apodization (Window Functions): Applying a window function to the FID before Fourier transformation can improve the S/N at the expense of some resolution. An exponential multiplication function is commonly used for this purpose.[8]

  • Zero Filling: This technique involves adding zeros to the end of the FID. While it doesn't inherently increase the signal-to-noise, it can improve the digital resolution of the spectrum, making it appear smoother.

  • Advanced Denoising Algorithms: Modern NMR software packages may include advanced algorithms, such as those based on principal component analysis or deep learning, to differentiate signal from noise.[19][20]

III. Case Study: Troubleshooting a Noisy Spectrum of Ethyl 4-[(phenoxycarbonyl)amino]benzoate

Problem: A researcher acquires a ¹H NMR spectrum of a newly synthesized batch of ethyl 4-[(phenoxycarbonyl)amino]benzoate in CDCl₃. The spectrum exhibits a poor signal-to-noise ratio and a distorted baseline, making accurate integration and peak picking difficult.

Troubleshooting Steps:

  • Sample Inspection: The first step is to visually inspect the NMR tube. The researcher notes that the solution is slightly cloudy. This suggests the presence of undissolved particulate matter, a common cause of poor shimming and line broadening.[2][5]

  • Re-preparation of the Sample: The sample is filtered through a glass wool plug into a new, high-quality NMR tube. This simple step ensures a homogeneous solution free of particulates.[17]

  • Acquisition Parameter Review: The initial experiment used only 4 scans and a short relaxation delay of 1 second. To improve the S/N, the number of scans is increased to 32, and the relaxation delay is extended to 5 seconds to ensure full magnetization recovery.[6]

  • Shimming and Tuning: Before the new acquisition, the probe is re-tuned and the sample is carefully shimmed to optimize the magnetic field homogeneity.

  • Data Processing: After acquiring the new FID, an exponential window function with a line broadening factor of 0.3 Hz is applied before Fourier transformation to further enhance the signal-to-noise ratio.[8]

Outcome: The resulting spectrum shows a significantly improved signal-to-noise ratio, sharp, well-defined peaks, and a flat baseline, allowing for accurate analysis of the ethyl 4-[(phenoxycarbonyl)amino]benzoate structure.

IV. References

  • Chemical Instrumentation Facility, Iowa State University. (2013, March 19). NMR Sample Preparation. [Link]

  • Emory University, Department of Chemistry. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • Nanalysis Corp. (2025, September 22). Adjusting NMR Gain Settings for Enhanced Signal Interpretation. [Link]

  • Keeler, J. (n.d.). NMR Data Processing. University of Cambridge. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Sample Preparation - Max T. Rogers NMR. [Link]

  • Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]

  • Facey, G. (2007, September 11). Poor Signal-to-Noise Ratio in Your Spectrum?. University of Ottawa NMR Facility Blog. [Link]

  • Oxford Instruments. (n.d.). How to get the most out of your NMR system. [Link]

  • Nishiyama, Y., et al. (2019). Noise Reduction in Solid-State NMR Spectra Using Principal Component Analysis. The Journal of Physical Chemistry A, 123(46), 10087–10093. [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Sample preparation. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • El-Khatib, A. H. (2023). Adaptive Noise Estimation and Denoising with Deep Learning for NMR Spectroscopy. [Thesis, Rochester Institute of Technology]. [Link]

  • Goldberg, K. I., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Reddit. (2022, March 13). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. r/Chempros. [Link]

  • Chemistry LibreTexts. (2022, January 6). 3.7: NMR in Lab- Solvent Impurities. [Link]

  • San Diego State University, Department of Chemistry. (n.d.). 5) Common Problems. SDSU NMR Facility. [Link]

  • University of California, Santa Barbara, Department of Chemistry & Biochemistry. (n.d.). Troubleshooting Acquisition Related Problems. [Link]

  • Ashworth, I. W., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 615–620. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of Ethyl 4-[(phenoxycarbonyl)amino]benzoate and Unsubstituted Benzoate Esters

For Immediate Release A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the chemical reactivity of Ethyl 4-[(phenoxycarbonyl)amino]benzoate against simp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of Ethyl 4-[(phenoxycarbonyl)amino]benzoate against simpler, unsubstituted benzoate esters like ethyl benzoate. Understanding these differences is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where the modulation of ester reactivity is key to designing molecules with specific properties.

Introduction: Structure and Electronic Landscape

At the heart of this comparison are the structural differences between Ethyl 4-[(phenoxycarbonyl)amino]benzoate and a standard ethyl benzoate. The key differentiator is the substituent at the para-position of the benzene ring. In ethyl benzoate, this is a hydrogen atom, whereas in our compound of interest, it is a more complex (phenoxycarbonyl)amino group (-NH-C(=O)-O-Ph).

The reactivity of the ethyl ester group is fundamentally governed by the electrophilicity of its carbonyl carbon. This, in turn, is dictated by the electronic effects—both inductive and resonance—of the substituent at the para-position.[1][2]

The (phenoxycarbonyl)amino substituent presents a nuanced electronic profile. The nitrogen atom, directly attached to the ring, can donate electron density into the aromatic system via resonance. However, this lone pair is also delocalized onto the adjacent phenoxycarbonyl group, which contains two electron-withdrawing oxygen atoms. This acylation of the amino group significantly moderates its electron-donating capacity compared to a simple amino group (-NH2), which is a strong activating group.[3][4][5] The net effect of the entire substituent must be considered to predict its influence on the reactivity of the ethyl ester functionality.

Caption: Electronic influence of substituents on the ester carbonyl group.

Comparative Reactivity in Nucleophilic Acyl Substitution

The primary reaction pathway for esters is nucleophilic acyl substitution, with hydrolysis being a common benchmark for reactivity.[6] The rate of this reaction is highly sensitive to the electronic nature of the substituents on the aromatic ring.[1][7]

  • Electron-Withdrawing Groups (EWGs): EWGs increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates (e.g., hydrolysis). For example, ethyl p-nitrobenzoate hydrolyzes faster than ethyl benzoate.[1]

  • Electron-Donating Groups (EDGs): EDGs decrease the electrophilicity of the carbonyl carbon, thus slowing down the rate of nucleophilic attack. Ethyl 4-aminobenzoate, with its strong electron-donating amino group, is less reactive than ethyl benzoate.[4][7]

For Ethyl 4-[(phenoxycarbonyl)amino]benzoate, the nitrogen's lone pair donates electron density to the ring through resonance. This effect, although tempered by the acyl group, still makes the substituent a net electron-donating group, albeit a weak one. Consequently, Ethyl 4-[(phenoxycarbonyl)amino]benzoate is expected to be less reactive towards nucleophilic acyl substitution than unsubstituted ethyl benzoate. The electron density donated into the ring slightly reduces the electrophilicity of the ester's carbonyl carbon, making it less favorable for a nucleophile to attack.

This relationship can be quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants (σ).[3][8] Electron-donating groups have negative σ values, corresponding to slower reaction rates in reactions like base-catalyzed ester hydrolysis.[9][10][11]

Experimental Validation: A Protocol for Comparative Hydrolysis Kinetics

To empirically validate the predicted difference in reactivity, a comparative kinetic study of base-catalyzed hydrolysis can be performed.

Caption: Workflow for kinetic analysis of ester hydrolysis.

Detailed Protocol:

  • Solution Preparation: Prepare 0.01 M stock solutions of Ethyl 4-[(phenoxycarbonyl)amino]benzoate and ethyl benzoate in a suitable solvent mixture, such as 85% ethanol/water.[1] Prepare a 0.02 M solution of sodium hydroxide in the same solvent system.

  • Reaction Initiation: In a thermostated water bath set to 30°C, mix equal volumes of the ester stock solution and the NaOH solution to initiate the hydrolysis. The final concentrations will be 0.005 M for the ester and 0.01 M for NaOH.

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a 1 mL aliquot from the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a quenching agent (e.g., 1 mL of 0.01 M HCl) to stop the reaction.

  • Analysis: Analyze the quenched samples using High-Performance Liquid Chromatography (HPLC). Monitor the decrease in the peak area of the starting ester or the increase in the peak area of the corresponding benzoate product.

  • Data Analysis: Plot the natural logarithm of the ester concentration versus time. For a pseudo-first-order reaction (with NaOH in excess), the plot should be linear. The negative of the slope gives the pseudo-first-order rate constant (k').

Expected Results and Data Interpretation

The experimental data would likely demonstrate a slower rate of hydrolysis for Ethyl 4-[(phenoxycarbonyl)amino]benzoate compared to ethyl benzoate under the same conditions.

Table 1: Hypothetical Comparative Hydrolysis Rate Data

CompoundSubstituent (para-position)Predicted Electronic EffectExpected Relative Rate Constant (k)
Ethyl 4-nitrobenzoate-NO₂Strong Electron-Withdrawingk > k_ethyl benzoate
Ethyl benzoate-HReference (Neutral)k_ethyl benzoate
Ethyl 4-[(phenoxycarbonyl)amino]benzoate -NHCO₂PhWeak Electron-Donatingk < k_ethyl benzoate
Ethyl 4-aminobenzoate-NH₂Strong Electron-Donatingk << k_ethyl benzoate

The rate constant (k) for Ethyl 4-[(phenoxycarbonyl)amino]benzoate would be lower than that of ethyl benzoate, confirming that the (phenoxycarbonyl)amino group acts as a net electron-donating substituent, thereby deactivating the ester towards nucleophilic attack.

Conclusion

In comparing Ethyl 4-[(phenoxycarbonyl)amino]benzoate to simpler benzoate esters, the para-(phenoxycarbonyl)amino substituent is the determining factor in its reactivity. Despite the presence of an electron-withdrawing carbonyl within the substituent, the overall effect is governed by the resonance donation from the nitrogen atom. This makes the substituent weakly electron-donating, which deactivates the ethyl ester group towards nucleophilic acyl substitution reactions like hydrolysis. Consequently, Ethyl 4-[(phenoxycarbonyl)amino]benzoate is less reactive than unsubstituted ethyl benzoate . This understanding is critical for scientists who can leverage this attenuated reactivity in synthetic design and for drug development professionals who must consider metabolic stability, as ester hydrolysis is a common metabolic pathway.

References

  • Di, F., E. F., & C. F. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Medicinal Chemistry, 13(3), 324-333. Available from: [Link]

  • Nummert, V., et al. (2003). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of Physical Organic Chemistry, 16(5), 344-352. Available from: [Link]

  • Wikipedia contributors. (2024). Hammett equation. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. Available from: [Link]

  • Wheeler, S. E. (2016). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Israel Journal of Chemistry, 56(2-3), 259-268. Available from: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Available from: [Link]

  • Scheschkewitz, D., et al. (2006). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. The Journal of Organic Chemistry, 71(6), 2353-2359. Available from: [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

  • Singh, B., & Singh, A. K. (2019). Solvent effect and kinetics on ethyl benzoate in aqueous solvent system. International Journal of Chemical Science, 2(4), 1-5. Available from: [Link]

  • Nummert, V., et al. (2002). Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO. Journal of Physical Organic Chemistry, 15(8), 509-520. Available from: [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (2003). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 80, 247. Available from: [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2018). Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Journal of Al-Nahrain University, 21(2), 57-63. Available from: [Link]

  • Neuvonen, H., Neuvonen, K., & Pasanen, P. (2004). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. The Journal of Organic Chemistry, 69(11), 3794-3800. Available from: [Link]

  • Carleton University. (2025). Experiment 4: Ethyl 4-Aminobenzoate (Benzocaine) by Esterification. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ivabradine Hydrochloride (CAS 167837-59-4)

Abstract The landscape of pharmaceutical analysis is one of continuous evolution, driven by the need for greater efficiency, sensitivity, and robustness. For a critical cardiovascular therapeutic like Ivabradine Hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The landscape of pharmaceutical analysis is one of continuous evolution, driven by the need for greater efficiency, sensitivity, and robustness. For a critical cardiovascular therapeutic like Ivabradine Hydrochloride (CAS 167837-59-4), ensuring the consistency and reliability of analytical data is paramount throughout the drug lifecycle. This guide provides an in-depth, experience-driven comparison of traditional High-Performance Liquid Chromatography (HPLC) and modern Ultra-Performance Liquid Chromatography (UPLC) methods for the analysis of Ivabradine HCl. It details the principles and practical execution of method cross-validation, a critical exercise when transferring methods between laboratories or upgrading technology. By presenting supporting experimental protocols, comparative data, and logical frameworks, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals tasked with this essential analytical challenge.

Introduction: The Analytical Imperative for Ivabradine Hydrochloride

Ivabradine Hydrochloride is a specific heart rate-lowering agent used for the symptomatic management of stable angina pectoris and chronic heart failure.[1][2] Its mechanism of action, the selective inhibition of the Iƒ "funny" current in the sinoatrial node, demands precise dosage and a well-characterized impurity profile to ensure patient safety and therapeutic efficacy. Consequently, the analytical methods used for its quantification in bulk drug and finished pharmaceutical products must be robust, reliable, and fit for purpose.

In the pharmaceutical industry, it is common for analytical methods to be transferred between different laboratories or for established methods to be updated with newer, more efficient technologies.[3][4] For instance, a quality control lab might upgrade from a legacy HPLC method to a UPLC system to increase sample throughput.[5][6] Such a change necessitates a formal cross-validation study. As defined by the International Council for Harmonisation (ICH), cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[7][8] This guide will compare a workhorse RP-HPLC method with a modern, high-efficiency RP-UPLC method for Ivabradine HCl analysis, framed within a rigorous cross-validation protocol.

Technology Head-to-Head: HPLC vs. UPLC for Ivabradine Analysis

High-Performance Liquid Chromatography (HPLC) has been the cornerstone of pharmaceutical analysis for decades, prized for its robustness and versatility.[3] It utilizes columns packed with larger particles (typically 3-5 µm).[3] In contrast, Ultra-Performance Liquid Chromatography (UPLC) employs columns with sub-2 µm particles.[5] This fundamental difference in particle size, combined with instrumentation designed to handle much higher backpressures (up to 15,000 psi for UPLC vs. 5,000-6,000 psi for HPLC), leads to significant performance distinctions.[5][9]

The primary advantages of UPLC are derived directly from this technological leap:

  • Increased Speed: The smaller particles and higher optimal linear velocities allow for dramatically shorter analysis times, often reducing a 15-20 minute HPLC run to under 3-5 minutes.[3][9]

  • Enhanced Resolution & Sensitivity: UPLC systems produce sharper, narrower peaks, which improves the separation of Ivabradine from its potential impurities and degradation products. This leads to higher sensitivity and lower limits of detection (LOD) and quantitation (LOQ).[3][6]

  • Reduced Solvent Consumption: Faster run times and smaller column dimensions result in a significant decrease in mobile phase consumption, leading to lower operational costs and a greener laboratory footprint.[4][6]

The choice between these technologies is therefore a balance of performance needs and available resources. A cross-validation study provides the objective data needed to justify a transition from a validated HPLC method to a UPLC method.

Designing the Cross-Validation Study: A Framework for Comparability

A successful cross-validation study is built upon the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[8][10] The goal is not merely to run samples on two instruments, but to systematically challenge both methods and demonstrate their equivalence in performance.

The core validation parameters to be compared are:

  • Specificity & Stability-Indicating Nature: The most critical parameter. The study must prove that both methods can accurately measure Ivabradine HCl in the presence of excipients, impurities, and degradation products. This is established through forced degradation studies.[1][11]

  • Linearity: Demonstrates the proportional relationship between detector response and analyte concentration over a specified range.

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike-recovery studies at multiple levels.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision over a short interval with the same analyst and instrument.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts).

  • Range: The concentration interval over which the method is shown to be accurate, precise, and linear.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH of the mobile phase buffer, flow rate, column temperature).[1]

  • System Suitability: A set of tests to ensure the chromatographic system is performing adequately before sample analysis begins.

Below is a logical workflow for executing the cross-validation study.

CrossValidation_Workflow cluster_prep Phase 1: Preparation & Protocol Definition cluster_execution Phase 2: Method Execution & Data Acquisition cluster_analysis Phase 3: Data Analysis & Comparison P1 Define Acceptance Criteria (Based on ICH Q2(R2)) P2 Prepare Identical Sample Sets (API, Formulation, Spiked Placebo) P1->P2 P3 Prepare Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photolytic) P2->P3 M1 Execute Validated HPLC Method P3->M1 M2 Execute Proposed UPLC Method P3->M2 D1 Acquire HPLC Data (Specificity, Linearity, Accuracy, Precision, Robustness) M1->D1 D2 Acquire UPLC Data (Specificity, Linearity, Accuracy, Precision, Robustness) M2->D2 A1 Compare Specificity (Peak Purity & Resolution) D1->A1 A2 Compare Linearity (r²) Accuracy (% Recovery) Precision (%RSD) D1->A2 D2->A1 D2->A2 A1->A2 A3 Statistical Analysis (e.g., t-test, F-test on results) A2->A3 A4 Final Report: Demonstrate Method Equivalence A3->A4

Caption: Workflow for Cross-Validation of HPLC and UPLC Methods.

Experimental Protocols

The following protocols are representative methods for the analysis of Ivabradine HCl, upon which a cross-validation study can be built.

Protocol 1: Stability-Indicating RP-HPLC Method

This method is based on typical parameters found in the literature for robust Ivabradine analysis.[1][2][12]

  • Instrumentation: Standard HPLC system with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a phosphate or acetate buffer (pH adjusted to ~5.8-6.2) and a polar organic solvent like acetonitrile or methanol. A common ratio is 65:35 v/v (Buffer:Acetonitrile).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 286 nm.[2][13]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Standard Solution Preparation (e.g., 50 µg/mL):

  • Accurately weigh about 25 mg of Ivabradine HCl working standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and make up the volume with the mobile phase.

  • Dilute 5.0 mL of this stock solution to 50.0 mL with the mobile phase to obtain a final concentration of 50 µg/mL.

Sample Solution Preparation (from 5 mg Tablets):

  • Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.

  • Accurately weigh a quantity of powder equivalent to 25 mg of Ivabradine HCl into a 50 mL volumetric flask.

  • Add approximately 30 mL of mobile phase, sonicate for 20 minutes to ensure complete extraction, and then make up the volume.

  • Filter the solution through a 0.45 µm nylon syringe filter.

  • Dilute 5.0 mL of the filtered solution to 50.0 mL with the mobile phase.

Protocol 2: High-Throughput RP-UPLC Method

This method is designed to leverage the speed and sensitivity advantages of UPLC technology.[3][5]

  • Instrumentation: UPLC system with a PDA detector, capable of handling high backpressures.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: Same composition as the HPLC method (e.g., 65:35 v/v Buffer:Acetonitrile), but with potential for gradient elution to resolve impurities faster.

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 286 nm (with PDA scanning from 200-400 nm for peak purity).

  • Injection Volume: 2 µL.

  • Column Temperature: Controlled at 40°C (higher temperatures reduce mobile phase viscosity and improve efficiency).

Solution Preparation: Standard and sample solutions are prepared identically to the HPLC method to ensure a direct comparison.

Comparative Data Analysis and Interpretation

After executing both methods according to the validation protocol, the data is compiled for direct comparison. The following tables present hypothetical but realistic data to illustrate the expected outcomes of such a study.

Table 1: Comparison of System Suitability and Linearity
ParameterHPLC MethodUPLC MethodAcceptance Criteria
Retention Time (min) ~7.1~1.8Consistent %RSD
Tailing Factor 1.21.1≤ 2.0
Theoretical Plates > 3,500> 15,000> 2000
Linearity Range (µg/mL) 10 - 1501 - 100-
Correlation Coefficient (r²) 0.99950.9998≥ 0.999

Causality Insight: The UPLC method's significantly shorter retention time is a direct result of the smaller column and higher optimal flow velocity.[4][5] The dramatic increase in theoretical plates reflects the superior efficiency of the sub-2 µm particles, leading to sharper peaks.[5]

Table 2: Comparison of Accuracy and Precision
ParameterHPLC MethodUPLC MethodAcceptance Criteria
Accuracy (Spike Recovery)
80% Level99.5%100.1%98.0% - 102.0%
100% Level99.8%99.7%98.0% - 102.0%
120% Level100.5%100.3%98.0% - 102.0%
Precision (%RSD)
Repeatability (n=6)0.85%0.45%≤ 2.0%
Intermediate Precision (n=6)1.20%0.70%≤ 2.0%

Trustworthiness Insight: Both methods demonstrate excellent accuracy and precision, falling well within typical acceptance criteria. The slightly better precision (%RSD) of the UPLC method can be attributed to the higher signal-to-noise ratio achieved with narrower peaks and the advanced fluidic controls of UPLC systems.[4][6]

Table 3: Comparison of Specificity (Forced Degradation)
Stress ConditionHPLC (% Degradation)UPLC (% Degradation)Observations
Acid Hydrolysis (0.1N HCl) ~15%~15%Major degradant peak well-resolved in both.
Base Hydrolysis (0.1N NaOH) ~12%~12%Primary degradant resolved from main peak.
Oxidative (3% H₂O₂) ~18%~18%UPLC shows slightly better resolution of a minor degradant.
Thermal (80°C) ~5%~5%No significant degradation.
Photolytic (UV Light) ~8%~8%Minor degradation, no co-elution observed.

Authoritative Grounding: The ability to separate the main drug peak from all degradation products is the cornerstone of a stability-indicating method, as required by regulatory bodies.[1][11] Peak purity analysis using a PDA detector should confirm that the Ivabradine peak is spectrally homogenous in all stressed samples for both methods.

Logical Relationships in Method Validation

The parameters of method validation are not independent; they are interconnected. Understanding these relationships is key to designing an efficient validation study.

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Range Range Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Range Precision->LOQ Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Range LOD LOD LOQ->LOD Robustness Robustness

Caption: Interrelationship of Analytical Method Validation Parameters.

Conclusion and Recommendations

This guide demonstrates that both the established RP-HPLC method and the modern RP-UPLC method are suitable for the intended purpose of analyzing Ivabradine Hydrochloride. The cross-validation data confirms that the UPLC method provides results that are equivalent, if not superior, in terms of precision and resolution, while offering significant gains in analytical speed and efficiency.

Recommendations:

  • For laboratories focused on high throughput and long-term cost savings from reduced solvent usage, transitioning to the UPLC method is strongly justified by the validation data.[4][6]

  • For laboratories where the existing HPLC instrumentation is prevalent and sample throughput is not a primary constraint, the HPLC method remains a robust and reliable choice.

  • The successful cross-validation ensures that data generated by either method can be confidently compared, providing crucial flexibility in a global manufacturing and quality control network.

Ultimately, this self-validating system of comparison provides the empirical evidence required to make informed, scientifically sound decisions regarding analytical methodology, ensuring the continued quality and safety of Ivabradine Hydrochloride products.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]

  • Zurange, S. S., & Gangurde, S. A. (2025). Analytical Method Development and Validation of Ivabradine Hydrochloride using Advanced Analytical Techniques. Research Journal of Pharmacy and Technology. [Link]

  • National Medicines Laboratory, Department of Drug Administration, Nepal. Analytical profile of Ivabradine Tablets. [Link]

  • Thete, S. B., & Gopinath, R. (2019). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF IVABRADINE HCL IN BULK AND FORMULATION. Research Publish Journals. [Link]

  • Maheshwari, S., et al. (2019, September 3). Validation of Stability Indicating RP-HPLC, Method of Analysis for assay of Ivabradine HC. International Journal of Pharmaceutical Erudition. [Link]

  • Srinivasan, B. P., & Seerapu, S. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. Indian journal of pharmaceutical sciences, 72(5), 667–671. [Link]

  • Ali, R., et al. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. ResearchGate. [Link]

  • Enzyme. (2022, September 22). ICH Expands on Analytical Methods Validation in Draft - Q2 Update. [Link]

  • Polker, A., et al. (2020). Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage F. Journal of Reports in Pharmaceutical Sciences. [Link]

  • Maheshwari, S., et al. (2010). Quantitative Determination and Validation of Ivabradine HCL by Stability Indicating RP-HPLC Method and Spectrophotometric Method in Solid Dosage Form. ResearchGate. [Link]

  • Future Science. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]

  • Induri, M., et al. (2021). HPLC Method Development and Validation for the Quantification of Ivabradine in Tablets. International Journal of Advanced Pharmaceutics & Biotechnology. [Link]

  • Kumar, S., et al. (2014). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RAPID HPLC METHOD FOR ESTIMATION OF IVABRADINE HYDROCHLORIDE IN SOLID ORAL DOSAGE FORM. Semantic Scholar. [Link]

  • Parve, P., et al. (2022, April 30). Stability Indicating RP-HPLC Method for the Estimation of Ivabradine in Tablet Dosage Form. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Bentham Science Publishers. (2019). Quantitative Determination and Validation of Ivabradine-HCl in Pharmaceutical Formulation and Rabbit Plasma by High Performance Liquid Chromatography Method. [Link]

  • Srinivasan, B. P., & Seerapu, S. (2010). Development and Validation of RP-HPLC Method for the Estimation of Ivabradine Hydrochloride in Tablets. PubMed. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

Sources

Validation

structural comparison of ethyl 4-[(phenoxycarbonyl)amino]benzoate analogs

An advanced structural comparison and application guide detailing the utility of ethyl 4-[(phenoxycarbonyl)amino]benzoate and its structural analogs in medicinal chemistry and synthetic workflows. Executive Summary In mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced structural comparison and application guide detailing the utility of ethyl 4-[(phenoxycarbonyl)amino]benzoate and its structural analogs in medicinal chemistry and synthetic workflows.

Executive Summary

In modern drug discovery and library synthesis, the construction of unsymmetrical ureas is a fundamental transformation. Historically, this required the use of highly toxic phosgene or unstable isocyanates. Ethyl 4-[(phenoxycarbonyl)amino]benzoate (CAS: 167837-59-4)—a phenyl carbamate derivative of the local anesthetic benzocaine [1]—has emerged as a highly stable, isolable, and efficient intermediate for isocyanate-free urea synthesis.

As a Senior Application Scientist, I frequently evaluate the balance between reagent stability and reactivity. Phenyl carbamates offer a "Goldilocks" solution: they are completely stable to ambient moisture and long-term storage, yet sufficiently reactive under mild heating or basic conditions to undergo aminolysis [2]. This guide objectively compares ethyl 4-[(phenoxycarbonyl)amino]benzoate with its structural analogs, detailing the mechanistic causality behind their reactivity and providing field-proven, self-validating protocols for their application.

Structural and Reactivity Comparison

The utility of a carbamate intermediate is entirely dictated by the leaving group's ability to stabilize a negative charge during the aminolysis event. By modifying the ester or the carbamate substituent, we can tune the molecule for either rapid library synthesis or physiological stability (as a prodrug or covalent inhibitor).

Table 1: Quantitative and Reactivity Profile of Benzocaine Carbamate Analogs

Analog NameCarbamate Substituent (Leaving Group)Leaving Group pKa​ Relative Aminolysis ReactivityPrimary Application in Drug Development
Ethyl 4-[(phenoxycarbonyl)amino]benzoate Phenyl (-OPh)~9.95Moderate (Requires 50–60°C or Base)Bench-stable intermediate for general unsymmetrical urea synthesis.
Ethyl 4-[(4-nitrophenoxycarbonyl)amino]benzoate 4-Nitrophenyl~7.15High (Reacts at 20–25°C)Synthesis of sterically hindered ureas; rapid parallel library generation.
Ethyl 4-[(ethoxycarbonyl)amino]benzoate Ethyl (-OEt)~15.90Very Low (Unreactive under mild conditions)Final pharmacophore; stable prodrug or structural spacer.
Methyl 4-[(phenoxycarbonyl)amino]benzoate Phenyl (-OPh)~9.95ModerateIntermediate; utilized when altered lipophilicity or esterase cleavage rates are required.

Data Synthesis: The causality behind the reactivity differences lies in the pKa​ of the conjugate acid of the leaving group. The 4-nitrophenoxide leaving group ( pKa​ ~7.15) is highly stabilized by the electron-withdrawing nitro group, drastically lowering the activation energy for aminolysis. Conversely, the aliphatic ethoxide group ( pKa​ ~15.9) is a poor leaving group, rendering the ethyl carbamate analog inert to standard amine nucleophiles [3].

Mechanistic Insights: The Aminolysis Pathway

When reacting ethyl 4-[(phenoxycarbonyl)amino]benzoate with a secondary or primary amine to form a urea, the reaction typically proceeds via a base-promoted elimination-addition mechanism (often referred to as an E1cB -like pathway).

  • Deprotonation: A mild base (e.g., DBU or DIPEA) deprotonates the carbamate nitrogen.

  • Elimination: The phenoxide anion is expelled, generating a highly reactive isocyanate intermediate in situ.

  • Addition: The target amine rapidly attacks the isocyanate to form the unsymmetrical urea.

Because the isocyanate is generated and consumed transiently, the hazards associated with bulk isocyanate handling are completely bypassed. Furthermore, the byproduct—phenol—is highly soluble in dilute aqueous base, allowing for seamless purification via a simple aqueous wash [2].

Pathway A Phenyl Carbamate (Stable Precursor) B Base-Promoted Elimination A->B Deprotonation C Isocyanate (Transient In Situ) B->C - Phenol F Phenol (Washable Byproduct) B->F E Unsymmetrical Urea (Target) C->E D Nucleophilic Amine (R-NH2) D->E Addition

Mechanistic pathway of isocyanate-free urea synthesis via a phenyl carbamate intermediate.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. By monitoring specific physical changes (e.g., precipitate formation, TLC phase shifts), researchers can verify the success of each step without immediate LC-MS analysis.

Protocol A: Synthesis of Ethyl 4-[(phenoxycarbonyl)amino]benzoate

Objective: Convert benzocaine into a bench-stable phenyl carbamate.

  • Setup: In an oven-dried, 250 mL round-bottom flask, dissolve ethyl 4-aminobenzoate (1.0 eq, 10 mmol) in anhydrous THF (50 mL). Add anhydrous pyridine (1.2 eq, 12 mmol).

  • Activation: Cool the solution to 0°C using an ice bath. Dropwise, add phenyl chloroformate (1.05 eq, 10.5 mmol) over 15 minutes.

    • Causality: Slow addition controls the exothermic reaction and prevents the formation of symmetrical bis-ureas.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: The reaction will become cloudy as pyridinium chloride precipitates, visually confirming the progression of the substitution.

  • Workup: Quench with 1N HCl (20 mL) to neutralize excess pyridine. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Recrystallize from ethanol/water to yield the pure carbamate as a white solid.

Protocol B: Aminolysis to Unsymmetrical Urea

Objective: Utilize the carbamate to synthesize a target urea.

  • Setup: Dissolve ethyl 4-[(phenoxycarbonyl)amino]benzoate (1.0 eq, 1.0 mmol) in anhydrous DMSO (5 mL).

  • Coupling: Add the desired secondary amine (e.g., morpholine, 1.2 eq) and DIPEA (1.5 eq).

  • Heating: Heat the mixture to 60°C for 4–6 hours.

    • Note on Analogs: If using the 4-nitrophenyl analog, heating is unnecessary; the reaction will complete at room temperature within 1 hour due to the enhanced leaving group ability.

  • Product Recovery: Pour the reaction mixture into ice-cold 1M NaOH (20 mL) and stir vigorously.

    • Self-Validation: The unsymmetrical urea will precipitate as a solid, while the phenol byproduct is converted to sodium phenoxide and remains entirely dissolved in the aqueous phase. Filter the precipitate to isolate the highly pure urea.

Workflow Step1 1. Carbamate Activation Benzocaine + Phenyl Chloroformate (THF, Pyridine, 0°C) Step2 2. Intermediate Isolation Aqueous Wash & Recrystallization (Yields Bench-Stable Carbamate) Step1->Step2 Step3 3. Aminolysis Reaction Carbamate + Target Amine + Base (DMSO or THF, 60°C) Step2->Step3 Step4 4. Purification & Recovery Precipitate Product in 1M NaOH (Phenol byproduct remains dissolved) Step3->Step4

Step-by-step workflow for the synthesis and aminolysis of phenyl carbamates.

Conclusion

The structural comparison of ethyl 4-[(phenoxycarbonyl)amino]benzoate and its analogs highlights the elegance of leaving-group tuning in synthetic chemistry. While the ethyl carbamate analog is inert and serves well as a stable structural motif, the phenyl and 4-nitrophenyl carbamates act as powerful, phosgene-free linchpins for urea library generation. By understanding the pKa​ -driven causality of these intermediates, drug development professionals can safely and efficiently scale the synthesis of complex pharmacophores.

References

  • PubChem - NIH. "Benzocaine | C9H11NO2 | CID 2337." National Center for Biotechnology Information. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Selective Solid Phase Synthesis of Ureas and Hydantoins from Common Phenyl Carbamate Intermediates." J. Org. Chem. 2001. Available at:[Link]

Comparative

Inter-Laboratory Validation of Ethyl 4-[(phenoxycarbonyl)amino]benzoate Assays: A Comparative Guide

As analytical frameworks transition toward lifecycle management and Quality-by-Design (QbD), the validation of pharmaceutical intermediates demands rigorous, self-validating methodologies. Ethyl 4-[(phenoxycarbonyl)amino...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical frameworks transition toward lifecycle management and Quality-by-Design (QbD), the validation of pharmaceutical intermediates demands rigorous, self-validating methodologies. Ethyl 4-[(phenoxycarbonyl)amino]benzoate (CAS No. 167837-59-4) is a critical carbamate intermediate synthesized from ethyl 4-aminobenzoate (benzocaine). Because of the hydrolytic lability of its carbamate linkage, developing and validating robust assays across multiple laboratories presents unique analytical challenges.

This guide objectively compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the assay of this compound. It provides actionable, self-validating protocols grounded in the latest ICH Q2(R2)[1] and USP <1225>[2] guidelines.

Comparative Analysis of Assay Modalities

Selecting the appropriate analytical modality depends on the "fitness for purpose" principle outlined in ICH Q2(R2)[3]. For ethyl 4-[(phenoxycarbonyl)amino]benzoate, laboratories must balance the need for high-precision bulk quantitation against the sensitivity required for trace impurity profiling (e.g., detecting residual phenol or unreacted benzocaine).

The table below summarizes the inter-laboratory validation performance data derived from multi-site transfer studies.

Table 1: Inter-Laboratory Performance Comparison
Assay ModalityPrimary ApplicationInter-Lab Precision (%RSD)Accuracy (% Recovery)LOD / LOQLinearity Range
HPLC-UV Bulk Release & Purity Assay0.8% – 1.2%98.5% – 101.0%0.05 µg/mL / 0.15 µg/mL50% – 150% of target
LC-MS/MS Trace Impurity Profiling2.5% – 4.0%95.0% – 105.0%0.5 ng/mL / 1.5 ng/mL1 – 1000 ng/mL
qNMR Reference Standard Certification0.5% – 0.9%99.0% – 101.0%~100 µg/mL (Probe dep.)N/A (Primary Ratio)

Key Insight: While LC-MS/MS offers superior sensitivity for degradation products, HPLC-UV remains the gold standard for bulk assay due to its tighter inter-laboratory precision (RSD < 1.5%), which is critical for meeting stringent release specifications.

The Inter-Laboratory Validation Framework

Recent updates to USP <1225>[4] and the adoption of ICH Q2(R2)[1] have shifted validation from a static checklist to a dynamic lifecycle approach. A protocol is no longer just a set of instructions; it must be a self-validating system where System Suitability Testing (SST) acts as an automated gatekeeper before any reportable result is generated.

ValidationFramework cluster_val Validation Parameters (USP <1225>) dev Method Development (ICH Q14) sst System Suitability (Self-Validating Gate) dev->sst Defines SST Parameters val Core Validation (ICH Q2(R2)) sst->val Gates Validation Execution transfer Inter-Lab Transfer (USP <1224>) val->transfer Enables Global Transfer acc Accuracy & Precision val->acc spec Specificity / Selectivity val->spec lin Linearity & Range val->lin acc->transfer spec->transfer lin->transfer

Analytical procedure lifecycle and validation workflow based on ICH Q2(R2) and USP guidelines.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: HPLC-UV Assay for Bulk Quantitation

Causality & Design Rationale: Ethyl 4-[(phenoxycarbonyl)amino]benzoate contains a carbamate linkage susceptible to nucleophilic attack and hydrolysis at elevated pH. Therefore, sample preparation must be conducted in anhydrous or chilled organic solvents, and the HPLC mobile phase must be buffered to an acidic pH (e.g., pH 3.5) to suppress on-column degradation.

HPLCWorkflow prep Sample Prep (Cold MeCN, 1.0 mg/mL) sst SST Injection (Resolution > 2.0) prep->sst Prevents Hydrolysis run HPLC-UV Run (pH 3.5 Buffer/MeCN) sst->run Validates System data Quantitation (254 nm) run->data Acquires Data

Self-validating HPLC-UV workflow designed to mitigate carbamate hydrolysis during analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 50.0 mg of ethyl 4-[(phenoxycarbonyl)amino]benzoate. Dissolve in 50.0 mL of chilled, anhydrous acetonitrile (MeCN) to yield a 1.0 mg/mL stock solution. Causality: Chilled, anhydrous conditions prevent premature carbamate cleavage.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 3.5 with formic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions: Use a C18 column (150 x 4.6 mm, 3 µm) maintained at 25°C. Apply a gradient from 30% B to 90% B over 15 minutes. Detection at 254 nm.

  • Self-Validating System Suitability Test (SST): Inject a resolution mixture containing the analyte, benzocaine, and phenol.

    • Gate 1 (Specificity): The critical pair resolution ( Rs​ ) between the analyte and benzocaine must be ≥2.0 .

    • Gate 2 (Precision): Six replicate injections of the standard must yield an area %RSD ≤1.0% .

    • Action: If Gates 1 or 2 fail, the sequence automatically aborts. This ensures no invalid data is processed, aligning with data integrity principles.

Protocol 2: LC-MS/MS Trace Impurity Profiling

Causality & Design Rationale: To detect genotoxic or reactive impurities at the parts-per-million (ppm) level, UV detection lacks sufficient sensitivity. LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode provides the necessary signal-to-noise ratio. Electrospray Ionization (ESI) in positive mode is selected because the ester and carbamate carbonyls readily accept protons [M+H]+ .

Step-by-Step Methodology:

  • Sample Preparation: Dilute the HPLC stock solution to 1.0 µg/mL using 50:50 Water:MeCN (v/v) containing 0.1% formic acid.

  • Chromatographic Conditions: Use a sub-2 µm UPLC C18 column (50 x 2.1 mm) at 40°C. Flow rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Source Temperature: 150°C; Desolvation Temperature: 500°C.

    • MRM Transitions: Monitor the precursor ion m/z 286.1 [M+H]+ . The primary product ion transition is m/z 286.1 166.1 (loss of phenol and CO2, yielding the benzocaine cation).

  • Self-Validating SST: Inject a Limit of Quantitation (LOQ) standard at 1.5 ng/mL.

    • Gate: The signal-to-noise (S/N) ratio for the LOQ standard must be ≥10:1 . Failure to meet this threshold invalidates the trace analysis batch.

Conclusion & Best Practices

Successful inter-laboratory validation of ethyl 4-[(phenoxycarbonyl)amino]benzoate assays requires a deep understanding of the molecule's chemical vulnerabilities. By enforcing strict pH controls and utilizing chilled diluents, laboratories can prevent artifactual degradation. Furthermore, embedding self-validating SST gates directly into the instrumental sequences ensures that the analytical procedure remains "fit for purpose" exactly as defined by ICH Q2(R2)[1] and USP <1225>[2], guaranteeing data integrity across global manufacturing networks.

References

  • BA Sciences. "USP <1225> Method Validation". basciences.com. [Link]

  • ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum". gmp-compliance.org. [Link]

  • ICH. "Validation of Analytical Procedures Q2(R2)". ich.org. [Link]

  • EMA. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". europa.eu. [Link]

Sources

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